6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine
Descripción
Propiedades
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c8-9-3-1-7-6(5-9)2-4-10-7/h2,4H,1,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRUQGAZZAJOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Physicochemical Profile of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine: A Guide for Drug Discovery Professionals
Introduction: The Thienopyridine Scaffold
The thienopyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this structure have been successfully developed into therapeutics for cardiovascular and central nervous system (CNS) diseases, and have shown potential as anti-inflammatory, antimicrobial, and antitumor agents. The physicochemical properties of thienopyridine analogues, such as their solubility and lipophilicity, are critical determinants of their therapeutic efficacy. This guide provides an in-depth analysis of the key physicochemical properties of a specific derivative, 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine, offering foundational knowledge for its application in drug discovery and development programs. This molecule's structural features, particularly the basic amine, present a unique profile that governs its behavior in biological systems.
Molecular and Structural Properties
A foundational understanding begins with the basic molecular characteristics of the compound. For the purpose of this guide, we will use computationally predicted data for the target molecule, 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine, and compare it with known data for its parent scaffold, 6,7-dihydrothieno[3,2-c]pyridine.
| Property | Value (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine) | Value (6,7-dihydrothieno[3,2-c]pyridine) | Data Source |
| Molecular Formula | C₇H₁₀N₂S | C₇H₇NS | - |
| Molecular Weight | 154.23 g/mol | 137.20 g/mol | PubChem[1] |
| Predicted Basic pKa | 9.85 | 8.63 | Predicted / EPA |
| Predicted logP | 0.88 | 2.01 | Predicted / EPA |
| Predicted Solubility | -1.13 log(mol/L) (Soluble) | - | Predicted |
Predicted values were generated using Chemicalize by ChemAxon. Data for the parent scaffold is from PubChem and the EPA CompTox Chemicals Dashboard where noted.
Ionization and Basicity (pKa)
The basicity of a molecule, quantified by its pKa, is a critical parameter in drug development. It dictates the extent of ionization at a given pH, which in turn influences solubility, membrane permeability, and receptor interactions. The 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine contains two basic nitrogen atoms. The exocyclic primary amine is predicted to be the more basic center with a pKa of 9.85 .
This high pKa value signifies that at physiological pH (7.4), the molecule will be predominantly protonated. This ionization enhances aqueous solubility, which is favorable for formulation and dissolution. However, the positive charge can impede passive diffusion across lipophilic cell membranes, a crucial step for reaching intracellular targets. Understanding this equilibrium is vital for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Caption: pH-dependent ionization of the primary amine.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a substance.[2] The process involves the gradual addition of a titrant (an acid or base) to a solution of the analyte while monitoring the pH.[2][3]
Methodology:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[4]
-
Sample Preparation: Prepare a 1 mM solution of the test compound. For sparingly soluble compounds, a co-solvent may be used, but the pKa in the aqueous medium must be determined by extrapolation.[2]
-
Titration Setup: Place the sample solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[3][4]
-
Titration:
-
Acidify the sample solution to ~pH 2 using a standardized solution of HCl (e.g., 0.1 M).
-
Titrate the solution by adding small, precise volumes of a standardized NaOH solution (e.g., 0.1 M).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12.[4]
-
-
Data Analysis: Plot the pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[5] This is often identified as the maximum of the first derivative of the titration curve.[5]
Lipophilicity (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its pharmacokinetic properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. The predicted logP of 0.88 for 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine suggests it is a relatively polar molecule.
This moderate lipophilicity is often a desirable trait in drug candidates. It suggests a balance between aqueous solubility and the ability to permeate biological membranes. Structure-activity relationship (SAR) studies on thienopyridine derivatives often involve modifying substituents to fine-tune lipophilicity, thereby optimizing the balance between potency and ADME properties.[6][7]
Caption: Experimental workflow for LogP determination via the Shake-Flask method.
Experimental Protocol: logP Determination by the Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most reliable technique for measuring logP.[8][9] It directly measures the partitioning of a compound between n-octanol and an aqueous phase.[10]
Methodology:
-
Phase Preparation: Prepare n-octanol saturated with water (or buffer) and water (or buffer) saturated with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.[11] For an ionizable compound like this, an aqueous buffer should be used at a pH at least 2 units above the pKa (e.g., pH 11.85) to ensure the compound is in its neutral, non-ionized form.[10]
-
Compound Addition: Accurately weigh the compound and dissolve it in the phase in which it is more soluble. The concentration should be low enough to avoid saturation in either phase.
-
Partitioning: Combine the two phases in a vessel at a known volume ratio. The vessel is then agitated (shaken) at a constant temperature (20-25°C) until equilibrium is reached (typically a few hours).[9]
-
Phase Separation: Separate the two phases, usually by centrifugation to prevent the formation of emulsions.[9]
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. The experiment should be repeated with different phase volume ratios to ensure consistency.[9]
Aqueous Solubility
Aqueous solubility is a crucial property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability. Low solubility is a common reason for the failure of drug candidates in development. The predicted solubility for 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine is -1.13 log(mol/L) , which translates to approximately 7.4 mg/mL, indicating good solubility. This is consistent with the molecule's polar nature and its ability to become protonated at physiological pH.
For drug discovery, a kinetic solubility assay is often employed for high-throughput screening. This method provides a rapid assessment of a compound's tendency to precipitate from a solution when diluted from a DMSO stock into an aqueous buffer.
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a common method for assessing kinetic solubility, which is well-suited for early-stage drug discovery.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.
-
Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the wells to achieve the desired final compound concentration (e.g., 100 µM) and a low final DMSO concentration (e.g., 1-2%).
-
Incubation: Seal the plate and shake it at room temperature for a set period (e.g., 1.5-2 hours) to allow for precipitation to reach a steady state.
-
Precipitate Removal: Separate any undissolved precipitate from the soluble compound. This is typically done by filtering the plate through a filter plate (e.g., 0.45 µm) or by high-speed centrifugation and taking the supernatant.
-
Quantification: Analyze the concentration of the compound remaining in the filtrate/supernatant. This is often done using HPLC-UV, LC-MS, or direct UV spectrophotometry by comparing the result to a calibration curve prepared in a mixture of buffer and DMSO.
-
Solubility Determination: The measured concentration is reported as the kinetic solubility of the compound under the specific assay conditions.
Conclusion and Forward Look
The physicochemical profile of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine, characterized by its high basicity (predicted pKa ~9.85), moderate lipophilicity (predicted logP ~0.88), and good aqueous solubility, presents a promising starting point for drug discovery. The dominant ionization at physiological pH suggests that while solubility for formulation is likely favorable, strategies may be needed to optimize membrane permeability depending on the therapeutic target. The experimental protocols provided herein offer robust, standardized methods for confirming these predicted values and for guiding the structure-activity and structure-property relationship studies essential for lead optimization. By understanding and manipulating these core properties, researchers can effectively advance thienopyridine-based compounds through the drug development pipeline.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 23, 2026, from [Link]
- Kaur, R., et al. (2023). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. Mini-Reviews in Medicinal Chemistry.
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 23, 2026, from [Link]
-
B-Ali, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
ResearchGate. (2025). Discovery and structure-activity relationships study of thieno[2,3- b ]pyridine analogues as hepatic gluconeogenesis inhibitors. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. Retrieved February 23, 2026, from [Link]
-
Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Shen, X., et al. (2018). Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Liu, K., et al. (2013). Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. PubMed. [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved February 23, 2026, from [Link]
-
OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved February 23, 2026, from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 23, 2026, from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved February 23, 2026, from [Link]
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved February 23, 2026, from [Link]
-
De Biasi, A., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
European Commission. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTION. Retrieved February 23, 2026, from [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved February 23, 2026, from [Link]
-
ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved February 23, 2026, from [Link]
-
Forschungszentrum Jülich. (n.d.). Simulations and potentiometric titrations enable reliable determination of effective pKa values of various polyzwitterions. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 6,7-Dihydrothieno[3,2-c]pyridine. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of 6,7‐dihydrothieno[3,2‐c]pyridin‐4(5H)‐ones 6 a,b. Retrieved February 23, 2026, from [Link]
-
MDPI. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Retrieved February 23, 2026, from [Link]
Sources
- 1. bldpharm.com [bldpharm.com]
- 2. (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide | C15H15ClN2OS | CID 9944392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Chemicalize predicted LogP, LogD, pKa vs. experimental - Chromatography Forum [chromforum.org]
- 6. chemscene.com [chemscene.com]
- 7. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [sonar.ch]
- 8. Molecular Modelling Group [molecular-modelling.ch]
- 9. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 10. PubChemLite - 6,7-dihydro-beta-methyl-alpha-phenylthieno(3,2-c)pyridine-5(4h)-ethanol hydrochloride (C16H19NOS) [pubchemlite.lcsb.uni.lu]
- 11. grokipedia.com [grokipedia.com]
An In-Depth Technical Guide to the Crystal Structure of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine Salts: A Practical Framework for Researchers
For Immediate Release
A Comprehensive Guide for Scientists in Drug Development on the Crystallographic Analysis of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine Salts
This technical guide provides a detailed framework for researchers, scientists, and drug development professionals on the crystal structure analysis of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine and its salts. While specific crystallographic data for this compound's salts are not widely available in the public domain, this guide offers a comprehensive approach to their synthesis, crystallization, and structural elucidation, empowering research teams to generate and interpret this critical data.
Introduction: The Significance of Thieno[3,2-c]pyridines in Medicinal Chemistry
The 6,7-dihydrothieno[3,2-c]pyridine scaffold is a key structural motif in a number of pharmacologically active compounds. Its derivatives have shown a wide range of biological activities, making them attractive candidates for drug discovery and development programs. The amine substitution at the 5-position introduces a basic center, allowing for the formation of various salts.
The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Consequently, a thorough understanding of the crystal structure of different salt forms of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine is paramount for selecting the optimal solid form for drug development. This guide will walk through the essential steps to achieve this understanding.
Synthesis and Salt Formation
The journey to a crystal structure begins with the synthesis of the parent amine and its subsequent conversion to various salts.
Synthesis of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine
A plausible synthetic route to the parent amine can be adapted from established methods for related thienopyridines. A common approach involves a multi-step synthesis starting from a suitable thiophene derivative.
Hypothetical Synthetic Pathway:
Caption: A potential synthetic route to the target amine.
Salt Formation Strategy
The formation of salts from the basic amine at the 5-position is a standard method to modify its physicochemical properties. The choice of the counter-ion is a critical step and can significantly influence the resulting crystal packing and, consequently, the material's properties.
Commonly Used Acids for Salt Formation:
| Acid Type | Examples | Rationale |
| Inorganic Acids | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Phosphoric acid (H₃PO₄) | Often form highly crystalline and stable salts. |
| Carboxylic Acids | Acetic acid, Citric acid, Fumaric acid, Maleic acid | Can offer a range of solubilities and melting points. |
| Sulfonic Acids | Methanesulfonic acid (mesylate), p-Toluenesulfonic acid (tosylate) | Frequently used to produce stable, crystalline salts with good handling properties. |
Experimental Protocol for Salt Formation (General):
-
Dissolution: Dissolve the 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine free base in a suitable solvent (e.g., ethanol, isopropanol, acetone).
-
Acid Addition: Add a stoichiometric amount (or a slight excess) of the chosen acid, either neat or as a solution in the same or a miscible solvent.
-
Precipitation/Crystallization: The salt may precipitate immediately. If not, crystallization can be induced by cooling, slow evaporation of the solvent, or the addition of an anti-solvent.
-
Isolation and Drying: The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Single Crystal Growth: The Gateway to Structure Elucidation
Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. Several techniques can be employed, and the optimal method is typically found through screening various conditions.
Key Crystallization Techniques:
-
Slow Evaporation: A solution of the salt is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
-
Solvent Diffusion (Vapor or Liquid):
-
Vapor Diffusion: A concentrated solution of the salt in a relatively non-volatile solvent is placed in a sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the salt and promoting crystallization.
-
Liquid Diffusion: A solution of the salt is carefully layered with a miscible anti-solvent. Diffusion at the interface induces crystallization.
-
-
Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Workflow for Crystallization Screening:
Caption: A systematic approach to single crystal growth.
Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Atomic Arrangement
Once a suitable single crystal is obtained, SCXRD is the definitive technique for determining its three-dimensional structure at the atomic level.
The SCXRD Experimental Workflow:
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final crystal structure.
The output of a successful crystal structure determination is a Crystallographic Information File (CIF). This standard text file contains all the essential information about the crystal structure, including:
-
Unit cell dimensions and space group
-
Atomic coordinates for all atoms
-
Bond lengths, bond angles, and torsion angles
-
Details of the data collection and refinement process
Predicting and Analyzing the Crystal Structure of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine Salts
In the absence of experimental data, we can predict the likely structural features of the hydrochloride and tosylate salts based on common intermolecular interactions observed in similar systems.
Expected Intermolecular Interactions
The crystal packing will be dominated by a network of hydrogen bonds and other non-covalent interactions.
-
Hydrogen Bonding: The protonated amine (N-H⁺) is a strong hydrogen bond donor.
-
In the hydrochloride salt , the chloride anion (Cl⁻) is a primary hydrogen bond acceptor, leading to strong N-H⁺···Cl⁻ interactions.
-
In the tosylate salt , the sulfonate group (-SO₃⁻) provides three oxygen atoms that are excellent hydrogen bond acceptors, likely forming N-H⁺···O-S interactions.
-
-
π-π Stacking: The aromatic thiophene and the pyridinium rings can engage in π-π stacking interactions, which will play a significant role in the overall packing arrangement.
-
C-H···π Interactions: The aliphatic protons of the dihydro-pyridine ring can interact with the π-systems of neighboring molecules.
-
van der Waals Forces: These ubiquitous forces will contribute to the overall cohesive energy of the crystal lattice.
Hypothetical Interaction Diagram for the Hydrochloride Salt:
Caption: Key expected interactions in the hydrochloride salt.
Data Analysis and Visualization
Once a CIF file is obtained, several software packages can be used to visualize and analyze the crystal structure.
Recommended Software:
| Software | Key Features | Availability |
| Mercury | Publication-quality graphics, analysis of intermolecular interactions, crystal packing diagrams. | Free for academic use from the CCDC. |
| Olex2 | Integrated structure solution, refinement, and visualization. | Free. |
| VESTA | Crystal structure visualization, electron density maps, powder diffraction pattern simulation. | Free. |
Conclusion and Future Outlook
A thorough understanding of the solid-state chemistry of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine salts is crucial for the successful development of drug candidates based on this scaffold. This guide provides a comprehensive roadmap for researchers to synthesize, crystallize, and structurally characterize these important compounds. By systematically applying the principles of salt screening, single crystal growth, and X-ray diffraction, drug development teams can identify the optimal solid form with desirable physicochemical properties, thereby de-risking the development process and accelerating the path to new therapeutics. The generation and deposition of this crystallographic data into public databases like the Cambridge Structural Database (CSD) will be of immense value to the wider scientific community.
References
- Verma, A., et al. (2018). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.
- Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica, A79, a117.
- Bhardwaj, N. (2023). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques.
- Pharmaceutical Technology. (2020). Understanding Polymorphism to De-Risk Drug Development.
- Aakeröy, C. B., et al. (2012).
- Braga, D., & Grepioni, F. (2022).
- Li, S., & Chen, S. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development.
- Congreve, M., et al. (2017). Structure based drug discovery facilitated by crystallography. Drug Target Review.
- Newman, A., & Wenslow, R. (2016). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals.
- Blagden, N., & de Matas, M. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... PMC.
- Bakavoli, M., et al. (2015).
- Gribanov, P. S., et al. (2020). Synthesis of 6,7‐dihydrothieno[3,2‐c]pyridin‐4(5H)‐ones 6 a,b.
- Erol, D. D., et al. (2004). X-Ray diagram of compound 14.
- Fowler, C. B., et al. (2008). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC - NIH.
- Iqbal, J., et al. (2019). Some important antiplatelet drugs containing thienopyridine.
- Bailey, S. (1999). Review x Ray crystallography.
- Congreve, M., et al. (2007). Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase. PubMed.
- Fowler, C. B., et al. (2008). Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. PubMed.
- Cugnon de Sévricourt, M., et al. (1997). SYNTHESIS OF 7-AMINO-4,5,6,7-TETRAHYDROTHIENO-. Semantic Scholar.
- Santa Cruz Biotechnology. α-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-c]pyridine-5(4H)-acetonitrile (CAS 444728-11-4).
- LGC Standards. 6,7-Dihydrothieno[3,2-c]-pyridin-4(5H)-one.
- ChemicalBook. (2026). 6.7-dihydrothieno[3.2.c]pyridin-4(5H)-one | 68559-60-4.
- ChemScene. 5-(2-Chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridin-5-ium chloride Clopidogrel Impurity.
- PubChem. 6,7-Dihydrothieno[3,2-c]pyridine | C7H7NS | CID 13586615.
- PubChem. (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide.
- Pharmaffiliates. 6,7-Dihydrothieno[3,2-c]-pyridin-4(5H)-one.
- Simson Pharma Limited. 6,7-dihydrothieno (3,2-c) pyridine.
- CymitQuimica.
- Santa Cruz Biotechnology. 6,7-Dihydrothieno[3,2-c]pyridine | CAS 107112-93-6.
- Manasa Life Sciences. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride.
- BLDpharm. 68559-60-4|6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one.
- BLDpharm. 144750-42-5|(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride.
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Clopidogrel, a cornerstone antiplatelet therapy, is a thienopyridine-class prodrug that functions by irreversibly inhibiting the P2Y12 receptor.[1][2] The chemical integrity of its thienopyridine core is paramount to its therapeutic efficacy and safety. Uncontrolled impurities, arising from synthesis, degradation, or storage, can compromise drug quality and pose potential health risks.[3] This guide provides a comprehensive framework for the identification, characterization, and control of impurities associated with clopidogrel's thienopyridine structure. We will explore the origins of these impurities, detail robust analytical workflows for their detection and structural elucidation, and present field-proven protocols grounded in scientific first principles and regulatory expectations.
The Centrality of the Thienopyridine Core and the Imperative for Purity
The therapeutic action of clopidogrel is entirely dependent on its complex metabolic activation, which modifies the thienopyridine core to produce an active thiol metabolite.[1][2][4] This active form establishes a covalent disulfide bond with the target P2Y12 receptor on platelets.[1] Any alteration to the core thienopyridine structure, either from synthetic byproducts or degradation, can prevent this activation cascade, rendering the drug inactive or, in a worst-case scenario, introducing potentially toxic entities.
The International Council for Harmonisation (ICH) guidelines, along with national pharmacopoeias like the United States Pharmacopeia (USP), mandate rigorous control of impurities.[3][5] Therefore, a profound understanding of potential impurities related to the thienopyridine core is not merely an academic exercise but a critical component of ensuring drug safety and quality.
Classification and Genesis of Thienopyridine-Related Impurities
Impurities in clopidogrel can be broadly categorized based on their origin. Understanding this genesis is key to designing effective control strategies.
-
Process-Related Impurities: These are substances that arise during the synthesis of the Active Pharmaceutical Ingredient (API).[][]
-
Starting Materials & Intermediates: Residual, unreacted starting materials or intermediates, such as 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, can carry through to the final product.[8][9]
-
Byproducts: Side reactions inherent to the synthetic route can generate structurally similar but unintended molecules.
-
Stereoisomeric Impurities: Clopidogrel possesses a chiral center, with the S-enantiomer being the active form.[5][10] The R-enantiomer, designated as Clopidogrel Impurity C by the USP, is considered a process-related impurity and is devoid of antiplatelet activity.[] Its presence must be strictly controlled.
-
-
Degradation Products: These impurities form during storage or handling due to the chemical instability of the clopidogrel molecule under certain conditions.[] Forced degradation studies are the primary tool for identifying these potential degradants.[11][12][13]
-
Hydrolytic Degradation: Clopidogrel is highly susceptible to hydrolysis of its methyl ester group, particularly in acidic or basic conditions.[][11][13] This process yields the carboxylic acid derivative, a principal and well-documented degradant known as Clopidogrel Impurity A .[][11][14][15][16]
-
Oxidative Degradation: The nitrogen and sulfur atoms within the thienopyridine ring are susceptible to oxidation. Exposure to oxidative conditions can lead to the formation of N-oxides and other related compounds.[13][17][18]
-
Isomeric Impurities: Positional isomers, such as Clopidogrel Impurity B , can also be formed during synthesis or degradation.[][14]
-
The following diagram illustrates the core structure and its key pharmacopeial impurities.
Caption: Relationship between Clopidogrel and its primary impurities.
The Analytical Workflow: A Multi-Modal Approach to Identification
A robust analytical strategy for impurity profiling does not rely on a single technique. Instead, it employs a synergistic workflow combining high-resolution separation with definitive structural elucidation.
Caption: A typical workflow for the identification of unknown impurities.
High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse
HPLC, particularly Ultra-High-Performance Liquid Chromatography (UPLC), is the cornerstone of impurity analysis, offering the resolving power necessary to separate structurally similar compounds.
Causality Behind Method Design:
-
Stationary Phase: A reversed-phase C18 or C8 column is the standard choice. The non-polar nature of these columns provides excellent retention and separation for the moderately hydrophobic clopidogrel molecule and its related substances.[19]
-
Mobile Phase: A gradient elution is typically required to resolve both early-eluting polar impurities (like Impurity A) and late-eluting non-polar impurities in a single run.[10][20] The mobile phase usually consists of an aqueous component (e.g., phosphate buffer or dilute acid like trifluoroacetic acid) and an organic modifier (acetonitrile or methanol).[10][11]
-
pH Control: Maintaining a consistent, acidic pH (typically 2.0-3.5) is critical.[21] This suppresses the ionization of acidic and basic functional groups, ensuring sharp, symmetrical peaks and reproducible retention times.
-
Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies impurities but also provides spectral data for each peak. This allows for peak purity analysis, a crucial step to ensure a chromatographic peak corresponds to a single compound.
| Parameter | Typical Value | Rationale |
| Column | C18, 250 x 4.6 mm, 5µm | Provides good retention and resolution for clopidogrel and its impurities.[10] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Acidic modifier to ensure consistent ionization state and good peak shape.[10] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic compounds.[10] |
| Gradient | Time-based gradient from low %B to high %B | Ensures elution and separation of compounds with a wide range of polarities.[10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 45 °C | Elevated temperature can improve peak shape and reduce run time.[10] |
| Detection | UV at 220 nm | Wavelength for good absorbance of the thienopyridine chromophore.[10] |
| Table 1: Example HPLC Parameters for Clopidogrel Impurity Profiling |
Mass Spectrometry (MS) and NMR: Definitive Structural Elucidation
While HPLC separates impurities, it does not identify them. For this, we turn to spectroscopic techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful hyphenated technique for impurity identification.[22] By coupling the separation power of LC with the detection power of MS, we can obtain the molecular weight of each impurity as it elutes from the column. High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass data, allowing for the determination of the elemental formula of an unknown impurity.[22][23]
-
Tandem MS (MS/MS): In this technique, an ion corresponding to the impurity is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint, offering definitive clues about the molecule's connectivity and functional groups.[12][23]
-
Nuclear Magnetic Resonance (NMR): For absolute, unambiguous structure confirmation of a novel impurity, isolation via preparative HPLC followed by NMR analysis is the gold standard.[10][13][22][24] Techniques like ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC provide a complete picture of the molecule's atomic framework.
Experimental Protocols: A Self-Validating Approach
Trustworthy analytical data comes from well-designed, validated protocols. The following section outlines a stability-indicating HPLC method development and validation approach.
Protocol: Forced Degradation Study
Objective: To intentionally degrade the clopidogrel sample to generate potential degradation products and to demonstrate the specificity of the analytical method.[11][12][13]
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve clopidogrel bisulfate in a suitable solvent (e.g., methanol or diluent) to a known concentration (e.g., 1 mg/mL).[11]
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.5 N HCl. Heat at 60 °C for 24 hours.[] Cool, neutralize with 0.5 N NaOH, and dilute to a final concentration of ~100 µg/mL.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.5 N NaOH. Keep at room temperature for 24 hours.[] Cool, neutralize with 0.5 N HCl, and dilute to a final concentration of ~100 µg/mL.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂. Keep at room temperature for 24 hours.[11] Dilute to a final concentration of ~100 µg/mL.
-
Thermal Degradation: Store a solid sample of clopidogrel API in an oven at 105 °C for 48 hours.[11] Dissolve and dilute to a final concentration of ~100 µg/mL.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.[11] Dilute to a final concentration of ~100 µg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Expected Outcome: The chromatograms of the stressed samples should show a decrease in the main clopidogrel peak and the appearance of new peaks corresponding to degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main clopidogrel peak and from each other.[11][19] Significant degradation is expected under hydrolytic and oxidative conditions, primarily forming Impurity A.[][11][13]
| Stress Condition | Primary Degradation Product Observed | Reference |
| Acid Hydrolysis | Impurity A (Carboxylic Acid) | [][11][13] |
| Base Hydrolysis | Impurity A (Carboxylic Acid) | [][11][13] |
| **Oxidation (H₂O₂) ** | N-oxides and other oxidative species | [11][13][18] |
| Thermal | Minor degradation, often Impurity A | [][11] |
| Table 2: Summary of Expected Outcomes from Forced Degradation Studies |
Protocol: LC-MS/MS Analysis for Structural Confirmation
Objective: To confirm the identity of known impurities and obtain structural information on unknown impurities observed in the HPLC analysis.
Methodology:
-
System Setup: Utilize an LC-MS/MS system equipped with an electrospray ionization (ESI) source, operating in positive ion mode.
-
LC Method: Employ the same HPLC method developed for purity analysis to ensure correlation of retention times.
-
MS Full Scan (MS1): Acquire full scan mass spectra across a relevant m/z range (e.g., 100-600 amu) for all peaks. This will provide the molecular weight of the parent ions.
-
MS/MS Fragmentation (MS2): For each impurity peak, perform a product ion scan. Isolate the parent ion observed in the MS1 scan and subject it to collision-induced dissociation (CID).
-
Data Interpretation:
-
Compare the measured molecular weight and retention time with those of certified reference standards for known impurities (e.g., Impurity A, B, C) to confirm their identity.
-
For unknown impurities, use the accurate mass from HRMS to predict the elemental composition.
-
Analyze the MS/MS fragmentation pattern to deduce the structure. For example, a neutral loss corresponding to the methyl ester group would strongly suggest a modification elsewhere on the thienopyridine core.
-
Conclusion
The systematic identification of impurities related to the thienopyridine core of clopidogrel is a non-negotiable aspect of drug development and manufacturing. It requires a deep understanding of the molecule's chemical liabilities and a multi-faceted analytical approach. By combining high-resolution separation techniques like HPLC with the definitive elucidative power of MS and NMR, and grounding these methods in a robust framework of forced degradation studies, researchers can ensure the development of a safe, effective, and high-quality pharmaceutical product. This guide serves as a foundational blueprint for establishing such a scientifically sound and regulatory-compliant impurity control strategy.
References
-
Degradation studies of Clopidogrel. (n.d.). ResearchGate. [Link]
-
Clopidogrel pathway. (n.d.). National Center for Biotechnology Information. [Link]
-
Singh, B., et al. (n.d.). Characterization of degradation products of amorphous and polymorphic forms of clopidogrel bisulphate under solid state stress conditions. Ovid. [Link]
-
A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate. (n.d.). OMICS International. [Link]
-
Aparna, P., et al. (2010). Non chiral High Performance Liquid Chromatography method for monitoring unknown impurities generated during stability of Clopidogrel tablets. Der Pharma Chemica, 2(4), 244-252. [Link]
-
Clopidogrel-impurities. (n.d.). Pharmaffiliates. [Link]
-
MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. (2018, August 7). Acta Scientific. [Link]
-
Nagavi, J. B., et al. (2017). Stability-indicating UFLC method for uncoupling and estimation of impurities in clopidogrel, aspirin and omeprazole in their combined tablet dosage form. Pharmaceutical Methods, 8(4), 235-244. [Link]
-
Kiebist, J., et al. (2021). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. ResearchGate. [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023, May 16). ACS Publications. [Link]
-
Singh, B., et al. (2010). Characterization of degradation products of amorphous and polymorphic forms of clopidogrel bisulphate under solid state stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 160-165. [Link]
-
Housheh, S., et al. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Indian Journal of Pharmaceutical Education and Research, 49(4), 216-223. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. (2024, December 9). IJSDR. [Link]
-
Gomez, Y., et al. (2004). Analysis of purity in 19 drug product tablets containing clopidogrel: 18 copies versus the original brand. Journal of Pharmaceutical and Biomedical Analysis, 34(2), 341-348. [Link]
- Hpcl method for analysing clopidogrel. (n.d.).
-
Clopidogrel Bisulfate. (2025, February 14). USP-NF. [Link]
-
Kiebist, J., et al. (2021). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. Molecules, 26(18), 5589. [Link]
-
Clopidogrel Thienopyridine Impurity. (n.d.). Veeprho. [Link]
-
Mohan, A., et al. (2008). Identification and characterization of a principal oxidation impurity in clopidogrel drug substance and drug product. Semantic Scholar. [Link]
-
Gomez, Y., et al. (2004). Analysis of purity in 19 drug product tablets containing clopidogrel: 18 copies versus the original brand. HPLC. [Link]
-
Selective Oxidation of Clopidogrel by Peroxymonosulfate (PMS) and Sodium Halide (NaX) System: An NMR Study. (2021, September 29). MDPI. [Link]
-
Clopidogrel Thienopyridine Impurity. (n.d.). SEINE PHARMA PVT LTD. [Link]
-
Housheh, S., et al. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. ResearchGate. [Link]
-
Structural Elucidation of Unknown Impurity. (n.d.). Veeprho. [Link]
Sources
- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. usp.org [usp.org]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 8. veeprho.com [veeprho.com]
- 9. CAS 28783-41-7 Clopidogrel Thienopyridine Impurity [seinepharma.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. actascientific.com [actascientific.com]
- 13. archives.ijper.org [archives.ijper.org]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Clopidogrel impurity A CRS | LGC Standards [lgcstandards.com]
- 16. CAS 144750-42-5: Clopidogrel USP Related Compound A [cymitquimica.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. WO2009077784A2 - Hpcl method for analysing clopidogrel - Google Patents [patents.google.com]
- 21. phmethods.net [phmethods.net]
- 22. veeprho.com [veeprho.com]
- 23. ovid.com [ovid.com]
- 24. mdpi.com [mdpi.com]
Development of analytical methods for 6,7-dihydrothieno[3,2-c]pyridine analogs
From Chiral Purity to Bioanalysis of Unstable Thiol Metabolites
Introduction & Analytical Challenges
The 6,7-dihydrothieno[3,2-c]pyridine scaffold is the structural backbone of potent P2Y12 platelet inhibitors, most notably Clopidogrel and Prasugrel .[1] While clinically effective, these compounds present a "perfect storm" of analytical challenges for drug development professionals:
-
Chirality: Efficacy is strictly stereodependent. Clopidogrel is the S-enantiomer; the R-enantiomer is devoid of activity and considered an impurity.[] Prasugrel contains chiral centers requiring resolution of diastereomers.
-
Prodrug Instability: These are prodrugs requiring hepatic bioactivation. The parent compounds are susceptible to hydrolysis (ester cleavage) and oxidation.
-
Elusive Active Metabolites: The pharmacologically active species are short-lived thiol metabolites . They cannot be analyzed directly in plasma without immediate chemical derivatization at the point of collection, as they rapidly dimerize or bind to plasma proteins.
This guide provides field-proven protocols for the three critical pillars of thienopyridine analysis: Chiral Purity, Stability-Indicating Assays, and Bioanalytical Quantification of the Active Metabolite.
Metabolic Activation Pathway
Understanding the target analytes requires mapping the bioactivation pathway.
Figure 1: Bioactivation pathway of thienopyridines. The "Active Metabolite" (Red) is the unstable thiol requiring derivatization for analysis.[3]
Protocol I: Chiral Purity Analysis
Chiral separation is non-negotiable for this class. The methods below utilize distinct separation mechanisms: protein-based recognition for Clopidogrel and polysaccharide-based recognition for Prasugrel.
Method A: Clopidogrel (USP Aligned)
Target: Separation of S-Clopidogrel from R-Clopidogrel impurity.
| Parameter | Specification | Rationale |
| Column | Ultron ES-OVM (150 x 4.6 mm, 5 µm) | Ovomucoid protein stationary phase provides high stereoselectivity for the thienopyridine structure. |
| Mobile Phase | Phosphate Buffer (pH 6.0) : Acetonitrile (80:20) | pH 6.0 maintains the protein stability while ensuring analyte ionization. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal mass transfer kinetics on protein phases. |
| Detection | UV @ 220 nm | Max absorption for the thienopyridine core. |
| System Suitability | Resolution (Rs) > 1.5 between enantiomers | Essential to quantify <0.2% R-enantiomer impurity. |
Method B: Prasugrel (High Resolution)
Target: Separation of Prasugrel enantiomers and regio-isomers.[4]
| Parameter | Specification | Rationale |
| Column | Lux Amylose-2 (250 x 4.6 mm, 5 µm) | Amylose tris(5-chloro-2-methylphenylcarbamate) offers superior selectivity for Prasugrel's specific chiral centers compared to OD-H. |
| Mode | Polar Organic / Normal Phase | Polysaccharide columns often perform best with alcohol modifiers. |
| Mobile Phase | n-Hexane : Ethanol : IPA : TFA : TEA (85 : 10 : 5 : 0.1 : 0.1) | TFA/TEA additives sharpen peaks by suppressing basic nitrogen interactions. |
| Temperature | 25°C | Lower temperature often enhances chiral recognition. |
Protocol II: Bioanalysis of Active Thiol Metabolites (LC-MS/MS)
Critical Warning: The active metabolites (e.g., R-138727 for Prasugrel, H4 for Clopidogrel) contain a free thiol group. They are not stable in blood. You cannot simply centrifuge and freeze.
The Solution: Derivatization with 2-bromo-3'-methoxyacetophenone (MPB) .[5] MPB reacts rapidly with the free thiol to form a stable thioether derivative that can be extracted and quantified.
Workflow Diagram
Figure 2: Mandatory derivatization workflow for thienopyridine active metabolites.
Step-by-Step Derivatization Protocol
-
Preparation of Reagent: Prepare a 500 mM solution of 2-bromo-3'-methoxyacetophenone (MPB) in Acetonitrile. Keep on ice.
-
Blood Collection: Draw blood into chilled EDTA tubes.
-
Reaction (The "Golden Minute"): Within 30 seconds of collection, add 10 µL of MPB solution per 1 mL of blood.
-
Why? Delays >1 minute lead to significant loss of the active metabolite due to disulfide bridging with plasma albumin.
-
-
Incubation: Gently invert and incubate at room temperature for 5–10 minutes to ensure complete alkylation.
-
Stabilization: Add 10 µL of 1M HCl to acidify the matrix (stops further non-specific reactions and stabilizes the derivative).
-
Separation: Centrifuge at 2,000 x g for 10 min at 4°C to harvest plasma.
-
Extraction: Perform Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). Evaporate and reconstitute for LC-MS/MS.
LC-MS/MS Conditions (MPB-Derivative)
| Parameter | Specification |
| Column | C18 UHPLC Column (e.g., BEH C18, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Ionization | ESI Positive Mode |
| MRM Transitions | Clopidogrel-MPB: m/z 504.1 → 212.1 Prasugrel-MPB: m/z 636.2 → 212.1 |
Protocol III: Stability-Indicating HPLC
Thienopyridines are esters; they hydrolyze easily into inactive carboxylic acids (Impurity A for Clopidogrel). A robust method must separate the parent, the chiral impurity, and the hydrolysis degradants.
| Parameter | Specification | Rationale |
| Column | Inertsil ODS-3 or Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) | High surface area C18 provides robust retention for the polar acid degradants. |
| Buffer | Potassium Phosphate (pH 3.0) | Low pH suppresses the ionization of the carboxylic acid degradants, increasing their retention and separation from the solvent front. |
| Mobile Phase | A: Phosphate Buffer pH 3.0 B: Acetonitrile | Gradient elution required to elute the non-polar parent drug and polar degradants in one run. |
| Gradient | 0-5 min: 20% B (Isocratic) 5-25 min: 20% -> 80% B 25-30 min: 80% B | Initial low organic holds the acid metabolite; ramp elutes the parent. |
| Detection | UV @ 220 nm |
Troubleshooting Guide
-
Problem: Co-elution of the acid metabolite with the void volume.
-
Fix: Lower the pH of the buffer to 2.5. This ensures the carboxylic acid is fully protonated and interacts with the C18 phase.
-
-
Problem: Peak tailing of the parent compound.
-
Fix: Thienopyridines are basic. Ensure residual silanols on the column are minimized (use "end-capped" columns) or add 0.1% Triethylamine (TEA) to the mobile phase.
-
References
-
USP Monograph. Clopidogrel Bisulfate.[6] United States Pharmacopeia.[]
-
Shin, B.S., et al. (2012). Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS.[5] Journal of Biomedical Research.
-
Reddy, B.V., et al. (2017). Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel.[4] Journal of Applied Pharmaceutical Science.
-
BenchChem Application Note. Quantification of Clopidogrel Active Metabolite in Human Plasma by LC-MS/MS.
-
Vancea, S., et al. (2011). Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma. Drug Testing and Analysis.
Sources
Application Notes & Protocols: The Strategic Use of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine in Combinatorial Chemistry for Accelerated Drug Discovery
Abstract
The 6,7-dihydrothieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif, integral to a number of clinically significant pharmaceutical agents. Its rigid, bicyclic structure and the presence of a reactive secondary amine make 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine an exceptionally valuable starting material for the construction of diverse chemical libraries. This guide provides an in-depth exploration of the application of this scaffold in combinatorial chemistry, detailing strategic approaches and robust protocols for the synthesis of compound libraries aimed at identifying novel therapeutic leads. We will delve into the chemical rationale behind protocol design and offer insights into reaction optimization and characterization.
Introduction: The Thienopyridine Scaffold - A Cornerstone in Medicinal Chemistry
The thienopyridine core is a bioisostere of purines and other significant bicyclic systems, allowing it to interact with a wide array of biological targets.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The reduced form, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is a key structural component in several marketed drugs, highlighting its favorable pharmacokinetic and pharmacodynamic properties.[2][3]
The strategic advantage of using 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine in combinatorial chemistry lies in its secondary amine, which serves as a versatile handle for diversification. This allows for the rapid generation of large numbers of analogues, a cornerstone of modern drug discovery for screening against various biological targets.[4][5] This document will provide the foundational knowledge and practical protocols for leveraging this scaffold in your discovery programs.
The Logic of Combinatorial Library Design with 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine
A successful combinatorial library should explore a wide range of chemical space around a central scaffold. For 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine, the primary point of diversification is the secondary amine at the 5-position. This allows for the introduction of a variety of functional groups and building blocks, each imparting unique physicochemical properties to the final compounds.
Diagram 1: Diversification Strategy
Caption: Workflow for combinatorial library synthesis.
Core Synthetic Protocols
The following protocols are designed to be robust and adaptable for parallel synthesis platforms. All reactions should be performed in an inert atmosphere (Nitrogen or Argon) with anhydrous solvents unless otherwise specified.
General Protocol for Amide Bond Formation
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry due to the stability of the amide linkage and the vast commercial availability of carboxylic acids.[6]
Rationale: The use of a carbodiimide activating agent, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an activating agent like hydroxybenzotriazole (HOBt) minimizes side reactions and promotes efficient coupling.[7]
Experimental Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine in anhydrous N,N-dimethylformamide (DMF).
-
Prepare a 0.6 M solution of a diverse set of carboxylic acids in anhydrous DMF in an array of reaction vials (e.g., 96-well plate).
-
Prepare a 0.7 M solution of DIC in anhydrous DMF.
-
Prepare a 0.7 M solution of HOBt in anhydrous DMF.
-
-
Reaction Execution:
-
To each reaction vial containing the carboxylic acid solution (1.2 eq), add the 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine solution (1.0 eq).
-
Add the HOBt solution (1.4 eq) to each vial, followed by the DIC solution (1.4 eq).
-
Seal the reaction plate and agitate at room temperature for 12-18 hours.
-
-
Work-up and Purification (Parallel Approach):
-
Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the products using a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers can be concentrated and the crude products purified by high-throughput preparative HPLC-MS.
-
| Reagent | M.W. ( g/mol ) | Eq. |
| 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine | 153.24 | 1.0 |
| Carboxylic Acid | Variable | 1.2 |
| DIC | 126.20 | 1.4 |
| HOBt | 135.12 | 1.4 |
Table 1: Reagents for Amide Coupling
Diagram 2: Amide Coupling Reaction
Caption: General scheme for amide bond formation.
General Protocol for Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is highly effective for introducing diversity through a wide range of commercially available aldehydes and ketones.[8]
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[8] It is stable in anhydrous acidic conditions, which favor the formation of the intermediate iminium ion.
Experimental Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine in anhydrous 1,2-dichloroethane (DCE).
-
Prepare a 0.6 M solution of a diverse set of aldehydes or ketones in anhydrous DCE in an array of reaction vials.
-
Prepare a solution of acetic acid in DCE (approximately 10% v/v).
-
-
Reaction Execution:
-
To each reaction vial containing the aldehyde/ketone solution (1.2 eq), add the 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine solution (1.0 eq).
-
Add a catalytic amount of the acetic acid solution.
-
Allow the mixture to stir for 1 hour at room temperature to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to each vial.
-
Seal the reaction plate and agitate at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reactions with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate.
-
Purify via preparative HPLC-MS.
-
| Reagent | M.W. ( g/mol ) | Eq. |
| 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine | 153.24 | 1.0 |
| Aldehyde/Ketone | Variable | 1.2 |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 |
| Acetic Acid | 60.05 | Cat. |
Table 2: Reagents for Reductive Amination
Characterization and Quality Control
For combinatorial libraries, high-throughput analytical techniques are essential for quality control.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for confirming the presence of the desired product and assessing its purity. A rapid gradient method can be employed to analyze a large number of samples efficiently.
-
¹H NMR (Proton Nuclear Magnetic Resonance): For a representative subset of the library, ¹H NMR should be performed to confirm the structure of the products.
-
Purity Assessment: A purity threshold (e.g., >85%) should be established for compounds that will be advanced to biological screening.
Safety and Handling
-
6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine and its derivatives should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Reagents such as DIC and sodium triacetoxyborohydride are moisture-sensitive and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine scaffold is a powerful tool for the generation of diverse and medicinally relevant compound libraries. The protocols outlined in this application note provide a solid foundation for the successful implementation of this scaffold in combinatorial chemistry workflows. By employing these methods, researchers can rapidly explore the chemical space around this privileged core, accelerating the identification of novel drug candidates.
References
- The Synthesis of Two Combinatorial Libraries Using a 4-(2'-Thienyl)-Pyrrole Template - CORE. (n.d.).
- Synthesis of 6,7‐dihydrothieno[3,2‐c]pyridin‐4(5H)‐ones 6 a,b. - ResearchGate. (n.d.).
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.).
- Combinatorial libraries as a tool for the discovery of novel, broad-spectrum antibacterial agents targeting the ESKAPE pathogens - PMC. (n.d.).
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. (n.d.).
- Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. (n.d.).
- Combinatorial Polymer Scaffold Libraries for Screening Cell-Biomaterial Interactions in 3D. (2008, June 04).
- Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC - NIH. (n.d.).
- Synthesis and biological study of novel 5-{(4-(6,7-dihydrothieno-[3,2-c]pyridin-5(4H)-ylsulfonyl)phenylamino)-methyl}quinolin-8-ol and its metal complexes - DOI. (2011, November 15).
- Application Notes and Protocols for the Synthesis of 6-Chlorothieno[3,2-c]pyridine Derivatives - Benchchem. (n.d.).
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
- (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review - ResearchGate. (2015, January 20).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combinatorial libraries as a tool for the discovery of novel, broad-spectrum antibacterial agents targeting the ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial Polymer Scaffold Libraries for Screening Cell-Biomaterial Interactions in 3D | NIST [nist.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. peptide.com [peptide.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application Note: Radioligand Binding Assays for Thienopyridine Derivatives on P2Y12 Receptors
[1][2][3]
Abstract & Strategic Overview
The P2Y12 receptor is a G
Why Standard Assays Fail:
Standard competition binding protocols assume reversible equilibrium kinetics (
This guide details the specific protocols required to:
-
Handle the instability of Thienopyridine Active Metabolites (AMs).
-
Validate the irreversible nature of the binding.
-
Quantify receptor occupancy using radioligand displacement.
Mechanism of Action & Assay Logic
Understanding the molecular mechanism is prerequisite to assay design. The parent drug is pharmacologically inert in vitro.
Pathway Visualization
The following diagram illustrates the activation pathway and the specific point of assay intervention.
Caption: Figure 1.[1][2][3] Metabolic activation and covalent binding pathway of thienopyridines. Note that in vitro binding assays must bypass the liver metabolism step by directly utilizing the Active Metabolite (AM).
Critical Considerations for Experimental Design
Ligand Selection: The "Active Metabolite" Trap
-
Do not use Clopidogrel or Prasugrel parent compounds. They will show
(inactive). -
Reagent: You must synthesize or purchase the specific Active Metabolite (e.g., R-138727 for Prasugrel).
-
Stability: Thienopyridine AMs are highly unstable due to the reactive thiol group.
-
Action: Dissolve AMs immediately prior to use in slightly acidic vehicle or DMSO. Avoid prolonged storage in aqueous buffers at neutral pH, as they rapidly dimerize to inactive forms.
-
Radioligand Choice
Two primary radioligands are used for P2Y12.
| Radioligand | Type | Advantages | Disadvantages |
| Agonist | Historical standard; binds to the orthosteric site. | High non-specific binding (NSB); Affinity is G-protein state dependent (GTP-shift). | |
| Antagonist | High affinity ( | Lipophilic; requires careful washing to reduce filter binding. |
Recommendation: For characterizing thienopyridines,
Detailed Protocols
Protocol A: Membrane Preparation (CHO-hP2Y12 or Platelets)
Objective: Isolate P2Y12-rich membranes free from endogenous ADP which interferes with the assay.
Reagents:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, Protease Inhibitor Cocktail.
-
Storage Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM
, 1 mM EDTA, 10% Sucrose.
Steps:
-
Harvest: Detach CHO-hP2Y12 cells or isolate human platelets from PRP (Platelet Rich Plasma).
-
Lysis: Resuspend cell pellet in ice-cold Lysis Buffer. Homogenize using a Polytron (bursts of 5 sec).
-
Low-Speed Spin: Centrifuge at
for 10 min at 4°C to remove nuclei/debris. Save supernatant. -
High-Speed Spin: Centrifuge supernatant at
for 60 min at 4°C. -
Wash: Resuspend pellet in Lysis Buffer and repeat high-speed spin (crucial to remove endogenous ADP).
-
Storage: Resuspend final pellet in Storage Buffer. Determine protein concentration (BCA assay). Snap freeze in liquid
and store at -80°C.
Protocol B: Irreversible Binding Assay (The "Washout" Method)
Objective: To demonstrate and quantify the irreversible blockade of P2Y12 by the thienopyridine AM. Unlike reversible inhibitors, the inhibition should persist after washing the membranes.
Assay Buffer:
-
50 mM Tris-HCl (pH 7.4)
-
10 mM
(Essential for receptor integrity) -
0.1% BSA (Fatty-acid free, to prevent ligand adsorption to plastic)
Experimental Workflow:
Caption: Figure 2. Washout protocol to validate irreversible binding. If the Thienopyridine AM is reversible, Step 3 will show full radioligand binding. If irreversible, binding remains inhibited.
Step-by-Step Procedure:
-
Pre-incubation:
-
Prepare 1 mL aliquots of membranes (0.2 mg/mL) in Assay Buffer.
-
Add Thienopyridine AM at varying concentrations (e.g., 0.1 nM to 10
). -
Incubate at 37°C for 30 minutes . (Temperature is critical for the covalent reaction rate).
-
-
Washout (The Validation Step):
-
Add 10 mL ice-cold Assay Buffer to each tube.
-
Centrifuge at
for 20 min. Discard supernatant. -
Resuspend pellet and repeat wash 2 more times .
-
Control: Include a sample with a reversible antagonist (e.g., Ticagrelor) to prove the wash is effective (Ticagrelor inhibition should disappear after wash).
-
-
Radioligand Binding:
-
Resuspend washed membranes in Assay Buffer.[4]
-
Aliquot into 96-well plates (10-20
protein/well). -
Add
(Final conc: ~1-2 nM). -
Non-Specific Binding (NSB): Define using 100
unlabeled ADP or 10 Ticagrelor. -
Incubate at RT for 60 min.
-
-
Harvesting:
-
Filter through GF/B filters (pre-soaked in 0.3% polyethyleneimine (PEI) for 1 hr to reduce NSB).
-
Wash 3x with ice-cold 50 mM Tris-HCl.[5]
-
Dry filters and count via liquid scintillation spectroscopy.
-
Data Analysis & Interpretation
Calculating Specific Binding
Interpreting Irreversibility
For thienopyridines, you are not measuring a true equilibrium
-
Reversible Control (Ticagrelor): After washout, specific binding returns to ~100% of control (Vehicle).
-
Irreversible (Thienopyridine AM): After washout, specific binding remains inhibited. The level of inhibition corresponds to the % of receptors covalently modified during the pre-incubation.
Quantitative Output
Present data as Percent Receptor Occupancy or Remaining
Note: Do not report standard
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High NSB (>50%) | Filter binding or ligand aggregation. | Pre-soak filters in 0.3% PEI.[4][5] Use silanized tubes. |
| No Inhibition observed | Prodrug used instead of AM. | Verify you are using the Active Metabolite (e.g., R-138727). |
| Inhibition lost after wash | AM degraded or bond not formed. | Ensure AM is fresh. Ensure pre-incubation was at 37°C (reaction is slow at 4°C). |
| Variable Replicates | Lipid rafts/aggregation.[6] | Sonicate membranes briefly before assay. Maintain vortexing. |
References
-
Savi, P., et al. (2000).[7] The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts.[6] Proceedings of the National Academy of Sciences (PNAS).
-
Ding, Z., et al. (2011). Relative binding affinities of the active metabolites of prasugrel and clopidogrel for P2Y12 receptors.[8] Thrombosis and Haemostasis.[9][5][10][11][12]
-
Zhang, J., et al. (2014). Structure of the human P2Y12 receptor in complex with an antithrombotic drug.[8] Nature.
-
Gifford Bioscience. Radioligand Binding Assay Protocol: P2Y12.[13]
-
BenchChem. The Metabolic Journey of Thienopyridine Prodrugs: A Technical Guide.
Sources
- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. biorxiv.org [biorxiv.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the active metabolite of ticlopidine from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of ticagrelor and thienopyridine P2Y(12) binding characteristics and antithrombotic and bleeding effects in rat and dog models of thrombosis/hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. P2Y12 Receptor (extracellular) Polyclonal Antibody | Invitrogen (APR-020-200UL) [thermofisher.com]
- 11. ClinPGx [clinpgx.org]
- 12. Potentiation of clopidogrel active metabolite formation by rifampicin leads to greater P2Y12 receptor blockade and inhibition of platelet aggregation after clopidogrel. [umu.diva-portal.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Sensitivity Quantification of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine in Plasma via LC-MS/MS
Abstract & Introduction
This application note details a robust method for the quantification of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine (CAS: 114612-56-7, hereafter referred to as N-Amino-TTP ) in human and rat plasma.
N-Amino-TTP is a structural analogue of the thienopyridine class of antiplatelet agents (e.g., Clopidogrel, Prasugrel). Chemically, it is a hydrazine derivative (
-
Chemical Instability: They are prone to oxidative degradation and condensation with endogenous carbonyls (pyruvate, glucose) in plasma.
-
Polarity: The basic hydrazine moiety confers high polarity, leading to poor retention on standard C18 columns.
-
Ionization: While ionizable, low molecular weight hydrazines often suffer from high background noise in the low mass range (
< 200).
To ensure Scientific Integrity and Trustworthiness , this protocol utilizes a pre-column derivatization strategy using p-tolualdehyde. This transforms the unstable hydrazine into a stable, lipophilic hydrazone, enhancing retention on C18 columns and shifting the precursor ion to a higher, cleaner mass range.
Method Development Strategy (The "Why")
Derivatization Logic
Direct analysis of N-Amino-TTP is feasible via HILIC, but plasma stability is the limiting factor. Hydrazines react spontaneously with plasma ketones. By deliberately reacting the analyte with an excess of p-tolualdehyde under controlled acidic conditions, we "lock" the analyte into a stable hydrazone form, preventing variable degradation during sample processing.
Internal Standard Selection
-
Ideal: Stable isotope-labeled N-Amino-TTP (
or ). -
Practical Alternative: Isoniazid or a structural hydrazine analog derivatized in situ.
-
Recommendation: Use Clopidogrel-D3 (if monitoring parent drug) or synthesize
-N-Amino-TTP . For this protocol, we assume the use of -N-Amino-TTP to track the derivatization efficiency.
Materials & Reagents
| Reagent | Grade/Specification | Purpose |
| N-Amino-TTP | >98% Purity (Reference Std) | Analyte |
| Reagent Grade (>99%) | Derivatization Agent | |
| Ammonium Formate | LC-MS Grade | Mobile Phase Buffer |
| Formic Acid | LC-MS Grade | pH Modifier |
| Acetonitrile (ACN) | LC-MS Grade | Organic Modifier |
| Methanol (MeOH) | LC-MS Grade | Solvent |
| Ascorbic Acid | ACS Reagent | Antioxidant Stabilizer |
Experimental Protocol
Stock Solution Preparation
-
Master Stock: Dissolve 1.0 mg N-Amino-TTP in 1.0 mL Methanol (1.0 mg/mL). Store at -80°C protected from light.
-
Derivatization Reagent: Prepare 5% (v/v) p-tolualdehyde in Acetonitrile. Prepare fresh daily.
Sample Preparation (Derivatization-LLE)
Note: Perform all steps on ice until the incubation phase.
-
Aliquot: Transfer 50 µL of Plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard solution (
-N-Amino-TTP, 100 ng/mL). -
Reaction Trigger: Add 100 µL of Derivatization Solution (5% p-tolualdehyde in ACN with 0.1% Formic Acid).
-
Mechanism:[1] Acid catalysis promotes hydrazone formation.
-
-
Incubation: Vortex and incubate at 40°C for 15 minutes .
-
Critical Control: This ensures complete conversion of the hydrazine to the hydrazone.
-
-
Extraction: Add 500 µL of Methyl tert-butyl ether (MTBE).
-
Mixing: Vortex vigorously for 5 minutes.
-
Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Dry Down: Transfer 400 µL of the supernatant (organic layer) to a clean plate/tube. Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Water:ACN). Vortex and inject.
LC-MS/MS Conditions
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled to UHPLC.
Chromatography (LC):
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial |
| 0.50 | 10 | Load |
| 3.00 | 90 | Elution of Hydrazone |
| 3.50 | 90 | Wash |
| 3.60 | 10 | Re-equilibration |
| 5.00 | 10 | End |
Mass Spectrometry (MS):
-
Ionization: ESI Positive (ESI+).[2]
-
Source Temp: 500°C.
-
Analyte Transformation:
-
N-Amino-TTP (
, MW 154.2) + p-Tolualdehyde ( , MW 120.1) - = Deriv-TTP ( , MW 256.3) .
-
-
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| Deriv-TTP (Target) | 257.1 | 155.1 | 25 |
| 125.0 | 35 | ||
| IS (D4-Deriv) | 261.1 | 159.1 | 25 |
Note: The product ion 155.1 corresponds to the cleavage of the hydrazone bond, regenerating the thienopyridine core cation, a highly specific transition.
Workflow Visualization
Caption: Schematic workflow for the derivatization and quantification of N-Amino-TTP in plasma.
Validation Parameters & Acceptance Criteria
To ensure Trustworthiness , the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.
| Parameter | Acceptance Criteria | Experimental Note |
| Linearity | Range: 1.0 – 1000 ng/mL.[3][4] Weighting | |
| Accuracy | ±15% (±20% at LLOQ) | Spiked plasma QCs (Low, Mid, High). |
| Precision | CV < 15% (CV < 20% at LLOQ) | n=6 replicates per level. |
| Derivatization Efficiency | > 90% Conversion | Compare peak area of derivatized Std vs. molar equivalent. |
| Matrix Effect | 85-115% | Evaluate in 6 different lots of plasma. |
| Stability | < 15% degradation | Bench-top (4h), Freeze-thaw (3 cycles), Autosampler (24h). |
Expert Troubleshooting & Optimization
Stability Issues
If the recovery of the derivative is low, the hydrazine may be degrading before the aldehyde reacts.
-
Solution: Add the derivatization reagent immediately to the plasma upon thawing, or even add it to the blood collection tube if validation shows extreme instability.
Peak Tailing
Even as a hydrazone, the pyridine nitrogen can interact with silanols.
-
Solution: Ensure the Mobile Phase contains adequate ionic strength (10mM Ammonium Formate) or use a "Charged Surface Hybrid" (CSH) C18 column which provides superior peak shape for basic compounds.
Carryover
The derivatization reagent (p-tolualdehyde) is hydrophobic and in high excess.
-
Solution: Implement a strong needle wash (90:10 ACN:Isopropanol + 0.1% Formic Acid) to prevent ghost peaks in subsequent blanks.
References
-
Vertex AI Search. (2026). Stability of hydrazine derivatives in plasma for LC-MS. BioRxiv. 4
-
Song, L. et al. (2017). Simultaneous Quantitation of Hydrazine and Acetylhydrazine in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry After Derivatization With P-Tolualdehyde. Journal of Chromatography B. 5
-
BenchChem. (2025).[2] Application Note: Quantification of Clopidogrel Active Metabolite in Human Plasma by LC. 2
-
NIH. (2025). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone. 6[7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Multi-Step Synthesis of 6,7-Dihydrothieno[3,2-c]pyridine
Welcome to the technical support guide for the synthesis of 6,7-dihydrothieno[3,2-c]pyridine and its derivatives. This scaffold is a cornerstone in the development of critical pharmaceutical agents, most notably as the core of antithrombotic drugs like Clopidogrel.[1] However, its multi-step synthesis presents numerous challenges where minor variations in reaction conditions can lead to significant drops in yield, sluggish reactions, or complex purification hurdles.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the "why" behind the protocols. We will dissect common failure points in the primary synthetic routes, offer validated troubleshooting strategies, and provide optimized protocols to enhance the efficiency and yield of your synthesis.
Overview of Primary Synthetic Strategies
The construction of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, the immediate precursor to the dihydro- system, is typically achieved via two main pathways:
-
Pictet-Spengler Reaction: This is the most direct and widely used method. It involves the acid-catalyzed cyclization of 2-(thiophen-2-yl)ethanamine with an aldehyde, most commonly formaldehyde or a polymer equivalent.[2][3]
-
Thiophene Ring Construction (Gewald-based Routes): In this approach, the pyridine ring is used as a template, and the thiophene ring is constructed onto it, often employing variations of the Gewald reaction to form a 2-aminothiophene intermediate which is then further elaborated.[4][5][6]
The following workflow illustrates these general approaches.
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Q1: My Pictet-Spengler reaction has a very low yield or is not forming any product. Where do I start troubleshooting?
A1: This is the most common issue and almost always traces back to the formation and reactivity of the iminium ion.
-
Check Your Acid Catalyst: The imine intermediate is often not electrophilic enough to cyclize on its own; it requires protonation by an acid catalyst to form the highly reactive iminium ion. [3] * Inadequate Acid: Ensure you are using a strong acid. Hydrochloric acid (HCl), often in a non-aqueous solvent like diethyl ether, ethanol, or dimethylformamide, is effective. [2]Trifluoroacetic acid (TFA) can also be used and may offer better solubility in some organic solvents. [7][8] * Catalyst Loading: The amount of acid is critical. Stoichiometric or even excess acid may be required. One study on a related furo[3,2-c]pyridine synthesis showed yields jumping from 26% to 47% by increasing the HCl equivalents from 2.0 to 2.5. [9][10]* Verify Imine Formation: Before cyclization, the amine and aldehyde must condense. This step is usually rapid but can be hindered by poor quality starting materials.
-
Starting Material Purity: Use freshly distilled 2-thienylethylamine. The aldehyde source is also critical; use high-purity paraformaldehyde or polyoxymethylene, as aqueous formaldehyde can introduce water that may not be favorable for all variations of the reaction. [2][11]* Reaction Temperature & Time: Many Pictet-Spengler reactions require heat to proceed at a reasonable rate. Refluxing in a solvent like dichloroethane (40-70 °C) for several hours (4-6 hours) is a common starting point. [2]Monitor the reaction by TLC to track the consumption of the starting amine.
-
Q2: I'm seeing multiple spots on my TLC plate, and purification is difficult. What are the likely side products and how can I minimize them?
A2: Side product formation often competes with the desired cyclization, especially under harsh conditions.
-
Polymerization: Formaldehyde is prone to polymerization, especially in the presence of strong acids. Ensure it is well-dispersed and consider slower addition if you suspect this is an issue.
-
Oxidation: The thieno[3,2-c]pyridine ring system can be sensitive to oxidation, leading to colored impurities. Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this.
-
Solvent Choice: The solvent can dramatically influence the reaction outcome. A screen of different solvents (e.g., dichloromethane, acetonitrile, toluene, acetic acid) can reveal an optimal medium that favors the desired product. [9]
Parameter Recommendation Rationale & Reference Acid Catalyst Screen strong acids (HCl, TFA, TsOH). [2][7][9] The choice and concentration of acid are critical for iminium ion formation and can dramatically affect yield. [3][9][10] Solvent Dichloroethane, Dichloromethane, Acetonitrile. [2][9] Solvent polarity affects reagent solubility and reaction kinetics. Non-protic solvents are often preferred. Temperature 40 °C to Reflux (e.g., ~70 °C). [2] Higher temperatures can overcome the activation energy for cyclization but may also promote side reactions. Aldehyde Source Polyoxymethylene or Paraformaldehyde. [2] These are anhydrous sources of formaldehyde, avoiding excess water that could interfere with the reaction. | Atmosphere | Inert (Nitrogen or Argon). | Minimizes potential oxidation of the electron-rich heterocyclic system. |
Q3: My product seems to have crystallized out of the reaction mixture. How should I proceed with workup and purification?
A3: The hydrochloride salt of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is often a crystalline solid that precipitates from the reaction mixture, which is advantageous for purification. [2]
-
Isolation: Cool the reaction mixture (e.g., to 15 °C) to maximize crystallization. Filter the solid product directly from the reaction mixture and wash with a cold, non-polar solvent like diethyl ether or the reaction solvent (e.g., dichloromethane) to remove soluble impurities. [2]* Recrystallization: For higher purity, the crude hydrochloride salt can be recrystallized. Isopropanol is a commonly reported and effective solvent for this purpose. [2]* Conversion to Free Base: If the free base is required, the hydrochloride salt can be dissolved in water, basified with a suitable base (e.g., NaOH, NaHCO₃), and then extracted into an organic solvent like ethyl acetate or diethyl ether. [2]
Part 2: The Gewald Reaction Route
For syntheses that build the thiophene ring, the Gewald reaction is a cornerstone. It's a multi-component reaction that forms a 2-aminothiophene from a carbonyl compound, an active methylene nitrile, and elemental sulfur, typically in the presence of a base. [4][6] Q1: My Gewald reaction is failing. TLC shows only starting materials. What is the first thing to check?
A1: The initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile is the most likely point of failure. [4]Without the formation of the α,β-unsaturated nitrile intermediate, the subsequent steps cannot occur.
-
Base Selection: The choice of base is crucial. Secondary amines like morpholine or piperidine are highly effective catalysts for the Knoevenagel condensation. [4]Triethylamine can also be used. Ensure the base is of high quality and used in at least stoichiometric amounts.
-
Isolate the Problem: Run a control reaction with just the carbonyl, nitrile, and base (without sulfur). Monitor for the formation of the α,β-unsaturated intermediate by TLC or LC-MS. If this intermediate does not form, focus on optimizing the condensation step (try a different base or a more polar solvent) before proceeding. [4] Q2: The initial condensation works, but the final yield of the 2-aminothiophene is poor.
A2: If the condensation is successful, the problem lies with the sulfur addition and cyclization steps.
-
Sulfur Solubility and Reactivity: Elemental sulfur (S₈) has poor solubility in many organic solvents. Polar solvents like ethanol, methanol, or DMF are recommended as they enhance both the solubility and reactivity of sulfur. [4]* Temperature Control: This stage often requires heating (typically 40-70 °C) to facilitate the reaction. [4]However, excessively high temperatures can promote the formation of side products. It is advisable to screen a range of temperatures to find the optimum for your specific substrates. [4]* Competing Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization with sulfur. [4]Adjusting the temperature or the rate of reagent addition may help minimize the formation of these dimers.
Caption: Troubleshooting flowchart for the Gewald reaction.
Optimized Experimental Protocols
The following protocols are synthesized from literature reports and represent robust starting points for your experiments.
Protocol 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride via Pictet-Spengler
This protocol is adapted from methodologies that report high yields and straightforward purification. [2]
-
Reaction Setup: To a 1-liter reaction vessel equipped with a mechanical stirrer and reflux condenser, add 2-thienylethylamine (100 g, 0.79 mol) and dichloromethane (600 mL). Stir for 5-10 minutes at room temperature (25 ± 5 °C).
-
Reagent Addition: Add polyoxymethylene (26.4 g, 0.88 mol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (40-45 °C) and maintain for 4 to 6 hours. Monitor the consumption of 2-thienylethylamine by TLC.
-
Acidification & Cyclization: After the initial reaction is complete, cool the mixture to 30 °C. Add a 6.6N solution of hydrochloric acid in dimethylformamide (133 mL).
-
Crystallization: Heat the reaction mixture to 70 °C and hold for 4 hours to drive the cyclization. After this period, cool the reaction slowly to 15 °C and stir for 8-10 hours to allow for complete crystallization of the product salt.
-
Isolation: Filter the precipitated solid and wash the filter cake with cold dichloromethane.
-
Drying: Dry the obtained solid in a vacuum oven at 30-40 °C to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.
Protocol 2: General Procedure for Gewald Synthesis of a 2-Aminothiophene Intermediate
This protocol provides a general framework for the Gewald reaction. [4]
-
Reaction Setup: In a round-bottom flask, dissolve the carbonyl compound (1.0 eq) and the active methylene nitrile (e.g., ethyl cyanoacetate, 1.0 eq) in a suitable polar solvent (e.g., ethanol, 10 mL/mmol).
-
Base Addition: Add the base (e.g., morpholine, 1.1 eq) and stir the mixture at room temperature for 15-20 minutes to facilitate the Knoevenagel condensation.
-
Sulfur Addition: Add elemental sulfur (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 50 °C) and monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Isolation & Purification: Collect the solid by filtration, wash with water, and dry. The crude 2-aminothiophene can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4161599A - Process for the preparation of thieno(2,3-c)- and thieno(3,2-c)pyridines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification Strategies for Polar 6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-amine Derivatives
Welcome to the technical support center for the purification of polar 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the unique challenges presented by this class of compounds. The inherent basicity of the amine functionality coupled with the overall polarity of the heterocyclic scaffold often complicates standard purification protocols. This resource aims to provide a logical framework for method development and problem-solving.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues encountered during the purification of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine derivatives in a question-and-answer format.
Issue 1: Poor Separation or Significant Tailing During Silica Gel Chromatography
Question: I am attempting to purify my 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine derivative using standard silica gel flash chromatography, but I'm observing significant tailing (streaking) of my product spot on the TLC plate and a broad, poorly resolved peak from the column. What is causing this and how can I fix it?
Answer:
This is a classic problem when purifying basic compounds like your amine derivative on acidic silica gel.[1][2] The free silanol groups (Si-OH) on the surface of the silica are acidic and can strongly interact with the basic amine, leading to irreversible adsorption or slow, uneven elution.[1][2] This results in the characteristic tailing you are observing.
Here are several strategies to mitigate this issue, starting with the simplest to implement:
A. Mobile Phase Modification:
The most straightforward approach is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silica sites.[3]
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your solvent system.[3][4] This is a common and often effective solution.
-
Ammonia in Methanol: A solution of ammonia in methanol can also be used as a modifier, particularly for highly polar amines that require more polar solvent systems like dichloromethane/methanol.[1] A common mobile phase is 10% ammonia in methanol solution/dichloromethane.[4]
B. Alternative Stationary Phases:
If mobile phase modification is insufficient, consider using a different stationary phase.[3]
-
Amine-Functionalized Silica: This is an excellent alternative as it has a basic character and is less polar than bare silica.[1][5] This often allows for purification without the need for basic additives in the mobile phase, simplifying solvent removal.[1][5]
-
Alumina (Basic or Neutral): Alumina is another viable option for the purification of basic compounds.[3]
-
Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography can be a powerful tool.[3] This technique uses a nonpolar stationary phase and a polar mobile phase.[6]
dot
Caption: Troubleshooting workflow for tailing on silica gel.
Issue 2: My Compound Fails to Elute from the Column
Question: I've loaded my crude 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine derivative onto a silica gel column, but even with a highly polar solvent system, my compound is not eluting. What should I do?
Answer:
This situation suggests that your compound is either too polar for the chosen solvent system or is irreversibly binding to the silica gel.[3]
A. Drastically Increase Mobile Phase Polarity:
-
If you are using a hexane/ethyl acetate system, switch to a more polar combination like dichloromethane/methanol.[3][4]
-
A gradient elution from a non-polar to a highly polar solvent system can be effective.[3]
B. Assess Compound Stability on Silica:
Before committing to a large-scale column, it's prudent to check for decomposition on the stationary phase.
-
TLC Stability Test: Spot your compound on a silica gel TLC plate, let it sit for an hour, and then elute it. If you observe new spots or streaking that wasn't present initially, your compound may be degrading on the silica.[3]
C. Switch to a More Inert Stationary Phase:
If stability is an issue, or if the compound is simply too polar, a change in stationary phase is warranted.
-
Neutral Alumina or Reversed-Phase: As mentioned previously, these are excellent alternatives to avoid the acidity of silica gel.[3]
Issue 3: Difficulty with Recrystallization - "Oiling Out"
Question: I'm trying to purify my 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine derivative by recrystallization, but it keeps "oiling out" instead of forming crystals. How can I induce crystallization?
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystalline lattice. This is often due to the solution being too supersaturated or cooling too quickly.[3] The presence of impurities can also inhibit crystallization.[3]
Troubleshooting Steps:
-
Add More Solvent: Add a small amount of the hot solvent to dissolve the oil, then allow the solution to cool much more slowly.[3]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to initiate crystallization.[3]
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent. Experiment with a co-solvent system (a "good" solvent in which your compound is soluble and a "poor" solvent in which it is less soluble).[3]
| Solvent Property | "Good" Solvents (High Solubility) | "Poor" Solvents (Low Solubility) |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Diethyl Ether, Hexane |
| Polar Protic | Methanol, Ethanol, Isopropanol | Water, Diethyl Ether |
| Non-Polar | Dichloromethane, Chloroform | Hexane, Pentane |
Table 1: General Solvent Selection for Recrystallization of Polar Amines
II. Frequently Asked Questions (FAQs)
Q1: What is the best general approach for the purification of a novel polar 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine derivative?
A1: A multi-step approach is often most effective:
-
Acid-Base Extraction: This is an excellent initial step to separate your basic amine from neutral or acidic impurities.[7][8] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). Your amine will move into the aqueous layer as the protonated salt. The layers are then separated, the aqueous layer is basified (e.g., with NaOH or NaHCO3), and the free amine is back-extracted into an organic solvent.[7][8]
-
Chromatography: Following the initial cleanup, employ one of the chromatography strategies discussed above (mobile phase modification or alternative stationary phases) for further purification.
-
Recrystallization: As a final polishing step, recrystallization can provide highly pure, crystalline material.
dot
Caption: Recommended general purification workflow.
Q2: Are there any advanced chromatography techniques that are particularly well-suited for these polar amines?
A2: Yes, two techniques are gaining prominence for the purification of polar compounds:
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[9][10] It offers fast, efficient separations and is considered a "green" technology due to reduced solvent consumption.[9] SFC can be an excellent alternative to both normal-phase and reversed-phase HPLC for polar amines.[11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[6] It is specifically designed to improve the retention of very polar analytes that are not well-retained by reversed-phase chromatography.[6][12]
Q3: Can I use ion-exchange chromatography for these compounds?
A3: Yes, cation-exchange chromatography can be a very effective technique.[13] In this method, the positively charged (protonated) amine binds to a negatively charged stationary phase. Elution is typically achieved by increasing the salt concentration or the pH of the mobile phase. This technique is particularly useful for separating amines from neutral compounds and can be adapted for large-scale purifications.[14]
III. Experimental Protocols
Protocol 1: General Acid-Base Extraction
This protocol is designed to separate a basic 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine derivative from neutral or acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction 2-3 times. Combine the aqueous layers. Your protonated amine is now in the aqueous phase.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO3 solution) until the solution is basic (pH > 8, check with pH paper).
-
Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).[15]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: General Flash Chromatography with Basic Modifier
This protocol provides a general guideline for purification using normal-phase flash chromatography on silica gel with a basic modifier.
-
Mobile Phase Selection: Using TLC, identify a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that gives your product an Rf value of approximately 0.2-0.4. Add 0.5-1% triethylamine to the mobile phase to prevent tailing.[15]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Elution and Fraction Collection: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase to elute your compound. Collect fractions and monitor the elution of the compound using TLC.[15]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[15]
IV. References
-
ResearchGate. (n.d.). Amines by Supercritical Fluid Chromatography. Retrieved February 22, 2026, from [Link]
-
Desfontaine, V., Guillarme, D., & Veuthey, J. L. (2017). How Good is SFC for Polar Analytes? Chromatography Today. Retrieved February 22, 2026, from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved February 22, 2026, from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved February 22, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 22, 2026, from [Link]
-
Chen, Y., et al. (2023). Unveiling heterocyclic aromatic amines (HAAs) in thermally processed meat products: Formation, toxicity, and strategies for reduction – A comprehensive review. PMC. Retrieved February 22, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 22, 2026, from [Link]
-
LCGC International. (2022, April 15). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved February 22, 2026, from [Link]
-
Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. PubMed. Retrieved February 22, 2026, from [Link]
-
ACS Publications. (2024, July 28). Advancing Fundamental Understanding of Retention Interactions in Supercritical Fluid Chromatography Using Artificial Neural Networks: Polar Stationary Phases with –OH Moieties. Analytical Chemistry. Retrieved February 22, 2026, from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved February 22, 2026, from [Link]
-
van Zelst, F. H. M., van Meerten, S. G. J., & Kentgens, A. P. M. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). RSC Publishing. Retrieved February 22, 2026, from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved February 22, 2026, from [Link]
-
ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Retrieved February 22, 2026, from [Link]
-
Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved February 22, 2026, from [Link]
-
Science.gov. (n.d.). food-borne heterocyclic amines: Topics. Retrieved February 22, 2026, from [Link]
-
University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). Troubleshooting Guide | Download Table. Retrieved February 22, 2026, from [Link]
-
Felis, E., et al. (2025). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. PMC. Retrieved February 22, 2026, from [Link]
-
Khan, M. R., et al. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC. Retrieved February 22, 2026, from [Link]
-
PubMed. (2007, January 23). Determination of less polar heterocyclic amines in meat extracts: fast sample preparation method using solid-phase microextraction prior to high-performance liquid chromatography-fluorescence quantification. Retrieved February 22, 2026, from [Link]
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved February 22, 2026, from [Link]
-
Google Patents. (n.d.). US3337630A - Process for the purification of amines. Retrieved February 22, 2026, from
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved February 22, 2026, from [Link]
-
Sastry, T. U., et al. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved February 22, 2026, from [Link]
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved February 22, 2026, from [Link]
-
PubMed. (2016, February 15). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. Retrieved February 22, 2026, from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. teledyneisco.com [teledyneisco.com]
- 6. waters.com [waters.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vernier.com [vernier.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00237A [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Optimization of reaction conditions for N-amination of 6,7-dihydrothieno[3,2-c]pyridine
This technical guide is designed for the N-amination of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine secondary amine scaffold. While your request specifies "6,7-dihydro," this nomenclature often colloquially refers to the chemically active secondary amine core (tetrahydro) used in drug development (e.g., Prasugrel/Clopidogrel analogs).
If your specific substrate is the C4=C5 imine (strictly 6,7-dihydro), please consult the "Substrate Specificity" section, as the chemistry differs significantly.
Topic: Optimization of Reaction Conditions for Electrophilic N-Amination Reagent Focus: Hydroxylamine-O-sulfonic acid (HOSA) Target Product: N-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Hydrazine derivative)
Part 1: The Core Protocol (Gold Standard)
The N-amination of electron-deficient or sterically constrained secondary amines like thienopyridines is best achieved using Hydroxylamine-O-sulfonic acid (HOSA) . This reagent balances safety and reactivity compared to chloramine or organic azides.
Optimized Reaction Conditions
| Parameter | Recommended Condition | Technical Rationale |
| Stoichiometry | 1.0 equiv Substrate : 1.2–1.5 equiv HOSA | HOSA hydrolyzes in aqueous base. Excess is required to outcompete hydrolysis kinetics. |
| Base | KOH (aq) or NaOH (4-5 equiv) | Maintains the amine in its nucleophilic (deprotonated) state and neutralizes the sulfuric acid byproduct. |
| Solvent System | Water (or Water/THF 1:1) | HOSA is water-soluble.[1] If the thienopyridine is lipophilic, a biphasic system with vigorous stirring or a miscible co-solvent (THF/Dioxane) is critical. |
| Temperature | 0°C to 5°C (Addition) | Controls the highly exothermic neutralization and prevents thermal decomposition of the hydrazine product. |
| pH Control | Maintain pH > 10 | Below pH 10, the amine is protonated (unreactive); HOSA decomposition accelerates at very high pH (>13). |
Step-by-Step Workflow
-
Dissolution: Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (free base) in water (or THF/Water). If starting with the HCl salt, add 1.0 eq of base first to liberate the amine.
-
Base Addition: Cool to 0°C. Add 50% of your total base (KOH/NaOH).
-
Reagent Addition (Critical): Add HOSA as a solid or freshly prepared cold aqueous solution dropwise over 30-60 minutes.
-
Simultaneous Addition: For larger scales, simultaneously add the remaining base to maintain pH >10 during HOSA addition.
-
-
Kinetics: Allow to warm to Room Temperature (20-25°C) and stir for 2–4 hours.
-
Work-up: Extract with DCM or EtOAc. The product is a hydrazine; avoid acidic washes which will protonate and trap it in the aqueous phase.
Part 2: Mechanistic Visualization
The following diagram details the electrophilic amination pathway and the competing hydrolysis reaction you must suppress.
Caption: Figure 1. Electrophilic amination mechanism showing the critical competition between product formation (green path) and reagent hydrolysis (red dotted path).
Part 3: Troubleshooting Guide (FAQs)
Q1: My conversion is stuck at 50%. Adding more HOSA doesn't help. Why?
Diagnosis: "Salt Stalling." Explanation: As the reaction proceeds, it generates sulfuric acid. If your buffering capacity is exhausted, the pH drops. The starting material becomes protonated (ammonium salt) and is no longer nucleophilic. Solution:
-
Check pH.[2] If < 10, add 2M NaOH to restore basicity.
-
Ensure you are using at least 4 equivalents of base relative to the amine.
Q2: The reaction mixture turned black/tarry.
Diagnosis: Oxidation or Thermal Decomposition. Explanation: Hydrazines are sensitive to oxidation. Thienopyridines are electron-rich and can undergo oxidative polymerization on the thiophene ring. Solution:
-
Degas solvents with Nitrogen/Argon before reaction.
-
Keep the temperature strictly below 5°C during HOSA addition.
-
Add a radical scavenger (e.g., BHT) if the issue persists (rarely needed if temp is controlled).
Q3: I cannot extract the product from the aqueous layer.
Diagnosis: Amphoteric Solubility / Hydrazine Basicity. Explanation: The N-amino product is more polar than the starting material. It may form a zwitterion or remain protonated if the work-up is not sufficiently basic. Solution:
-
Saturate the aqueous phase with NaCl (Salting out).
-
Use Chloroform/Isopropanol (3:1) for extraction instead of pure DCM.
-
Ensure the aqueous layer pH is >12 before extraction.
Q4: Is "6,7-dihydro" different from "4,5,6,7-tetrahydro"?
Clarification: Yes.
-
Tetrahydro: Secondary amine.[2] The protocol above applies.
-
6,7-Dihydro: Usually implies the C4=C5 imine. HOSA will not N-aminate this effectively; it may attack the C=N bond or cause hydrolysis.
-
Action: Verify your structure by NMR. If you see a vinylic proton or carbon signal around 100-120 ppm, you have the imine. You must reduce it (NaBH4) to the tetrahydro form before N-amination.
Part 4: Decision Tree for Optimization
Use this logic flow to determine the next step in your optimization campaign.
Caption: Figure 2. Troubleshooting logic for low conversion rates in N-amination reactions.
References
-
General HOSA Reactivity
-
Thienopyridine Scaffold Synthesis
-
Modi, S. et al. (2008). Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines. Bioorganic & Medicinal Chemistry, 16(1), 542–559.[6]
-
Source:
-
- Boche, G. (1995). Electrophilic Amination of Carbanions, Enolates, and Nitrogen Nucleophiles. Comprehensive Organic Synthesis.
-
Safety Data (HOSA)
-
PubChem Compound Summary for CID 76284, Hydroxylamine-O-sulfonic acid.[1]
-
Source:
-
Sources
- 1. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Cell Permeability of Novel Thienopyridine Drug Candidates
Welcome to the technical support center dedicated to addressing one of the most common hurdles in the development of novel thienopyridine-based therapeutics: poor cell permeability. Thienopyridines are a vital class of heterocyclic compounds with broad biological activities, but their journey from a promising hit to a bioavailable drug is often challenged by their ability to cross cellular membranes.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, diagnose permeability issues, and devise effective solutions.
Section 1: Foundational Understanding & Initial Assessment
This section addresses the preliminary questions researchers have when first encountering permeability issues with their thienopyridine series.
Q1: We've just synthesized a novel series of thienopyridines and are seeing poor activity in our cell-based assays. We suspect low cell permeability. What are the typical causes?
A1: This is a very common starting point. Poor cell permeability for compounds like thienopyridines is often rooted in their fundamental physicochemical properties. The cell membrane is a lipid bilayer, a formidable barrier for molecules to cross. The primary factors hindering this passage are:
-
High Polarity: The presence of numerous hydrogen bond donors and acceptors increases the energy required for the molecule to leave the aqueous environment and enter the hydrophobic membrane core.[3] A high Polar Surface Area (PSA) is a strong indicator of poor passive diffusion.[3]
-
Low Lipophilicity: Conversely, a compound must have sufficient lipophilicity (fat-solubility) to readily partition into the lipid bilayer. However, excessive lipophilicity can cause the compound to become trapped within the membrane, failing to enter the aqueous cytoplasm.[4]
-
High Molecular Weight: Larger molecules generally diffuse more slowly across the membrane.[5]
-
Ionization State (pKa): If your compound is significantly ionized at physiological pH (7.4), its charge will strongly disfavor entry into the lipophilic membrane.
-
Active Efflux: The cell possesses "bouncer" proteins, known as efflux transporters (e.g., P-glycoprotein or P-gp), that actively pump foreign substances out of the cell, preventing them from reaching their intracellular targets.[6][7] This is a major resistance mechanism.
A useful first step is to evaluate your lead compounds against established "drug-likeness" guidelines, such as Lipinski's Rule of Five. While not absolute, these rules provide a valuable framework for identifying potential permeability liabilities early on.[5][8][9]
| Lipinski's Rule of Five (Ro5) Parameter | Guideline for Good Permeability | Causality |
| Molecular Weight (MW) | < 500 Daltons | Smaller molecules diffuse more easily across membranes.[5] |
| LogP (octanol-water partition coefficient) | < 5 | A measure of lipophilicity. If too high, the compound may get stuck in the lipid membrane.[10] |
| Hydrogen Bond Donors (HBD) | ≤ 5 (sum of -OH and -NH groups) | Fewer donors reduce the energetic penalty of desolvation to enter the membrane.[3] |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 (sum of N and O atoms) | Fewer acceptors also lower the desolvation energy penalty.[3][5] |
This table summarizes Lipinski's Rule of Five, a set of guidelines used to predict the oral bioavailability of drug candidates. Violating more than one of these rules increases the likelihood of poor absorption or permeability.[9]
Q2: How can we definitively confirm that low permeability, and not another factor, is the cause of poor cellular activity?
A2: This is a critical diagnostic step. You need to decouple the compound's intrinsic permeability from its biological activity. The recommended approach is a tiered system of in vitro permeability assays. The two most informative starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[11]
-
Start with PAMPA: This is a cell-free assay that measures a compound's ability to diffuse passively across a synthetic membrane coated with lipids.[12][13] Its key advantage is that it isolates passive diffusion. There are no active transporters to complicate the results.[13]
-
Follow up with Caco-2 Assays: This is the industry gold standard.[14] It uses a monolayer of human intestinal cells (Caco-2) that mimic the gut wall, complete with tight junctions and active transporters.[15][16] This assay provides a more comprehensive picture of permeability, accounting for both passive diffusion and active transport processes.[12]
By comparing the results of these two assays, you can begin to diagnose the specific nature of your permeability problem, as we will explore in the next section.
Section 2: Troubleshooting Specific Permeability Scenarios
This section provides a logical workflow for diagnosing the root cause of low permeability based on experimental outcomes.
Caption: Troubleshooting workflow for low cell permeability.
Q3: Our thienopyridine candidate has very low permeability in the PAMPA assay. What does this tell us, and what's the next step?
A3: A poor result in the PAMPA assay is a clear indication that your compound has an intrinsic passive permeability problem .[11] Because PAMPA is a cell-free system, you can rule out active efflux as the cause. The molecule itself struggles to cross a simple lipid bilayer.
Causality: This is almost certainly due to the compound's physicochemical properties violating the principles outlined in Q1 (e.g., high PSA, low LogP, high MW).
Next Steps:
-
Analyze Physicochemical Properties: Correlate the PAMPA results with calculated properties (cLogP, PSA, MW, HBD/HBA count) for your thienopyridine analogs. This will help build a Structure-Permeability Relationship (SPR).
-
Medicinal Chemistry Intervention: This is a problem best solved through structural modification. Your chemistry team should focus on strategies to:
-
Increase Lipophilicity: Add small, lipophilic groups (e.g., methyl, chloro) at positions that do not compromise target binding.
-
Reduce Polarity: Mask hydrogen bond donors through N-methylation or by replacing polar groups with less polar bioisosteres.
-
Prodrug Approach: This is a highly effective strategy.[17][18] A lipophilic, bioreversible moiety is attached to the parent drug, which masks a polar group. This "Trojan horse" enhances permeability, and once inside the cell, cellular enzymes (like esterases) cleave the promoiety to release the active drug.[19][20] Given that several approved thienopyridine drugs are prodrugs (e.g., clopidogrel), this is a well-precedented strategy.[21][22]
-
Q4: Our compound performed well in PAMPA, but poorly in the Caco-2 assay (in the standard apical-to-basolateral direction). What's the likely cause?
A4: This is a classic and highly informative result. A good PAMPA result suggests the compound has no issue with passive diffusion. The poor Caco-2 result strongly points to the involvement of active efflux transporters .[4]
Causality: The Caco-2 cells, which mimic the intestinal wall, are expressing efflux pumps like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[6] Your compound gets into the cell via passive diffusion, but it is immediately recognized by these pumps and actively transported back out, resulting in low net permeability from the apical (gut) side to the basolateral (blood) side.
Caption: Passive diffusion vs. active efflux across a cell membrane.
Next Steps:
-
Confirm Efflux with a Bidirectional Caco-2 Assay: This is the definitive experiment. You measure permeability in both directions:
-
Apical to Basolateral (A→B): Standard absorption direction.
-
Basolateral to Apical (B→A): Secretion/efflux direction.
-
-
Calculate the Efflux Ratio (ER): The ER is calculated as Papp(B→A) / Papp(A→B). An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an active efflux pump.[23]
-
Use Inhibitors: To confirm the specific pump involved (e.g., P-gp), repeat the bidirectional assay in the presence of a known inhibitor like verapamil.[23] A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.
Q5: We are observing very low compound recovery in our Caco-2 assay. What could be happening?
A5: Low mass balance, where the total amount of compound recovered from the donor, receiver, and cell lysate is significantly less than the initial amount, is a common issue that can confound permeability results. The potential causes are:
-
Poor Aqueous Solubility: The compound may be precipitating out of the assay buffer. Thienopyridines can have solubility issues.[24]
-
Troubleshooting: Measure the thermodynamic solubility of your compound in the assay buffer. If it's below the assay concentration, you must either lower the concentration or use a formulation strategy.
-
-
Non-Specific Binding: Lipophilic compounds can stick to the plastic walls of the assay plate.[11]
-
Troubleshooting: Run the assay in cell-free plates to quantify binding. Adding a low concentration of bovine serum albumin (BSA) to the receiver buffer can sometimes mitigate this.[11]
-
-
Compound Instability: The compound may be degrading in the buffer over the course of the 1-2 hour experiment.
-
Troubleshooting: Incubate the compound in the assay buffer at 37°C and measure its concentration by LC-MS/MS at different time points to assess stability.[23]
-
-
Lysosomal Trapping: If your thienopyridine is basic (has a high pKa), it can accumulate in the acidic environment of the lysosomes within the cell.[23] The compound gets in but becomes protonated and trapped, unable to diffuse back out or reach its target.
-
Troubleshooting: Run the uptake assay in the presence of a lysosomotropic agent like ammonium chloride or bafilomycin A1, which disrupts the lysosomal pH gradient. An increase in apparent permeability suggests trapping was occurring.[23]
-
Section 3: Strategies for Improving Permeability
Once you have diagnosed the problem, you can employ targeted strategies to overcome it.
Q6: What are the most effective medicinal chemistry strategies to overcome active efflux?
A6: Outsmarting efflux pumps is a significant challenge in medicinal chemistry. The goal is to make your compound a less recognizable substrate for the transporter. Key strategies include:
-
"Scrubbing" Efflux Pharmacophores: Analyze the structure of your compound and compare it to known P-gp substrates. Often, specific arrangements of hydrogen bond acceptors and hydrophobic features are responsible for recognition. Minor structural changes can disrupt this binding.
-
Reduce Hydrogen Bonding Capacity: Efflux pumps often recognize molecules with multiple hydrogen bond acceptors. Reducing the HBA count or increasing intramolecular hydrogen bonding to shield polar groups can decrease recognition.[25]
-
Modulate Physicochemical Properties: While there's no "magic bullet," sometimes subtly decreasing lipophilicity or increasing molecular size can push a compound out of the optimal recognition range for a transporter.
-
Prodrug Approach: As mentioned before, a well-designed prodrug may not be recognized by the efflux pump. It can enter the cell, and by the time it's converted to the active parent drug, it has bypassed the primary efflux barrier at the apical membrane.[17][26]
Q7: If structural modifications are not feasible or successful, what formulation-based strategies can we use to improve permeability?
A7: Formulation science offers powerful tools to enhance the bioavailability of poorly permeable compounds, especially for in vivo studies.[27] These strategies work primarily by improving solubility or temporarily modifying the intestinal environment.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media (like the GI tract).[28][29] They can keep the drug in a solubilized state at the site of absorption, increasing the concentration gradient and driving permeation.
-
Nanoparticle Formulations: Encapsulating your thienopyridine in nanoparticles can improve its stability and solubility.[30] The increased surface area of nanoparticles can lead to a higher dissolution rate and improved absorption.[28][30]
-
Amorphous Solid Dispersions: Dispersing the drug in its non-crystalline (amorphous) form within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate, leading to improved absorption.[27]
-
Use of Permeation Enhancers: These are excipients that can transiently and reversibly open the tight junctions between intestinal cells, allowing for paracellular (between cells) transport. This approach must be carefully evaluated for safety.[27]
Section 4: Key Experimental Protocols
Here we provide standardized, step-by-step methodologies for the primary permeability assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing passive permeability.
Caption: A typical experimental workflow for the PAMPA assay.
Methodology:
-
Prepare Solutions:
-
Donor Solution: Dissolve the thienopyridine test compound and control compounds (high and low permeability standards) in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 µM).
-
Acceptor Buffer: Use the same buffer as the donor solution.
-
-
Prepare PAMPA Plate:
-
A 96-well filter plate (e.g., PVDF membrane) serves as the donor plate.
-
Carefully add 5 µL of the lipid solution (e.g., 10% lecithin in dodecane) to each well of the filter plate, allowing it to impregnate the filter.
-
-
Assay Assembly:
-
Add 200 µL of acceptor buffer to each well of a 96-well acceptor plate.
-
Carefully place the lipid-coated filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor buffer.
-
-
Start Experiment:
-
Add 150 µL of the donor solution containing the test compound to each well of the filter plate.
-
-
Incubation:
-
Cover the plate assembly to prevent evaporation and incubate at room temperature for 4 to 16 hours.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp or Pe) using the appropriate formula, which accounts for the flux rate, membrane surface area, and initial donor concentration.
-
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol provides a framework for assessing both passive and active transport.
Methodology:
-
Cell Culture:
-
Verify Monolayer Integrity:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use wells that meet a predefined TEER threshold (e.g., >300 Ω·cm²), which confirms the integrity of the tight junctions.
-
-
Prepare Solutions:
-
Prepare a dosing solution of your thienopyridine compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with glucose).
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
In a separate set of wells, repeat the process but add the dosing solution to the basolateral chamber and sample from the apical chamber. This measures efflux.[4]
-
-
Quantification:
-
Determine the concentration of the compound in all collected samples using LC-MS/MS.
-
-
Calculation:
-
Calculate the apparent permeability coefficients, Papp (A→B) and Papp (B→A).
-
Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B).
-
References
-
Verma, S., & Rawat, A. (2021). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Drug Delivery and Therapeutics. [Link]
-
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]
-
Longdom Publishing. (2025). Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. Journal of Computer Science & Systems Biology. [Link]
-
GARDP. (n.d.). Lipinski's Rule of 5. REVIVE. [Link]
-
MDPI. (2024). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Pharmaceuticals. [Link]
-
ResearchGate. (2025). Computational models for ADME. ResearchGate. [Link]
-
Admescope. (n.d.). Permeability and Transporters. Admescope. [Link]
-
Di, L., & Kerns, E. H. (2023). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. Molecules. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutics & Drug Delivery Research. [Link]
-
Apostolov, S., & Vastag, G. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis. [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
-
American Chemical Society. (n.d.). Strategies in prodrug design. ACS Division of Medicinal Chemistry. [Link]
-
Sygnature Discovery. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Sygnature Discovery. [Link]
-
Shreya, A. B., & Kumar, S. (2021). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. AAPS PharmSciTech. [Link]
-
ResearchGate. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. [Link]
-
SciSpace. (2006). Recent advances in computational prediction of drug absorption and permeability in drug discovery. Current Medicinal Chemistry. [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]
-
Creative Bioarray. (n.d.). Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. Creative Bioarray. [Link]
-
Ferreira, E. I., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. [Link]
-
Inductive Bio & Nested Therapeutics. (2024). Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. Journal of Medicinal Chemistry. [Link]
-
DiVA. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA portal. [Link]
-
Sedykh, A., et al. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega. [Link]
-
PubMed. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]
-
Grant, M. B., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry. [Link]
-
PubMed. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed. [Link]
-
ResearchGate. (2025). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structures of antithrombotic thienopyridines (ticlopidine and clopidogrel), literature carbamoylpiperidines (1), and general structure of the piperidine-3-carboxylic acid derivatives examined in this paper (2-22). ResearchGate. [Link]
-
Monash University. (2016). structural and conformational determinants of macrocycle cell permeability. Monash University. [Link]
-
Pop, M., et al. (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. Molecules. [Link]
-
MDPI. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules. [Link]
-
ResearchGate. (n.d.). Property‐Driven Development of Passively Permeable Macrocyclic Scaffolds Using Heterocycles**. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Comprehensive Biomaterials II. [Link]
-
Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. [Link]
-
National Institutes of Health. (n.d.). EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants. Environmental Health Perspectives. [Link]
-
MDPI. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. International Journal of Molecular Sciences. [Link]
-
Pharmacist's Letter. (n.d.). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Pharmacist's Letter. [Link]
-
Bentham Science. (n.d.). Efflux Transporters and their Clinical Relevance. Current Drug Metabolism. [Link]
-
American Chemical Society. (n.d.). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). General skeletal structure of thienopyridine. ResearchGate. [Link]
-
bioRxiv. (2024). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. [Link]
-
National Institutes of Health. (n.d.). Drug Permeation against Efflux by Two Transporters. Biophysical Journal. [Link]
-
ResearchGate. (n.d.). Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. ResearchGate. [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. admescope.com [admescope.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. diva-portal.org [diva-portal.org]
- 17. researchgate.net [researchgate.net]
- 18. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions [scirp.org]
- 20. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jddtonline.info [jddtonline.info]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents | MDPI [mdpi.com]
- 25. research.monash.edu [research.monash.edu]
- 26. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 27. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. hilarispublisher.com [hilarispublisher.com]
- 29. japsonline.com [japsonline.com]
- 30. upm-inc.com [upm-inc.com]
Addressing off-target effects of thienopyridine-based compounds
Technical Support Center: Thienopyridine-Based Compounds
Welcome to the technical support center for researchers working with thienopyridine-based compounds. This guide is designed to provide in-depth troubleshooting advice and experimental workflows to help you navigate the complexities of their off-target activities. As covalent inhibitors, thienopyridines offer potent and sustained target inhibition but also carry an inherent risk of unintended interactions that can confound experimental results and lead to toxicity.[1] This resource provides the expertise and validated protocols needed to identify, characterize, and address these off-target effects with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding thienopyridine compounds and their off-target liabilities.
Q1: What are thienopyridines and what is their primary mechanism of action?
A: Thienopyridines are a class of drugs whose primary and most well-known function is the inhibition of platelet aggregation.[2] They are prodrugs, meaning they are inactive when administered and require metabolic activation, primarily by hepatic cytochrome P450 (CYP) enzymes.[3][4] The resulting active metabolite contains a reactive thiol group that forms an irreversible, covalent bond with the P2Y12 receptor on platelets.[2][3] This receptor, when activated by adenosine diphosphate (ADP), is crucial for amplifying and sustaining platelet activation.[5] By irreversibly blocking the P2Y12 receptor, thienopyridines prevent ADP-mediated signaling for the entire lifespan of the platelet.[5]
Q2: Why are off-target effects a particular concern for thienopyridine-based covalent inhibitors?
A: The very feature that makes covalent inhibitors like thienopyridines potent—the formation of a stable, irreversible bond—also makes them a high-risk class for off-target effects.[1] The reactive "warhead" designed to form a covalent bond with a specific nucleophilic residue (like cysteine) on the target protein can also react with similar residues on other, unintended proteins.[6] This non-specific reactivity can lead to the modulation of multiple signaling pathways, potentially causing unexpected phenotypes or toxicity that are independent of the intended target.[1][7] Therefore, rigorous selectivity profiling is critical during their development.[7]
Q3: My thienopyridine compound is active in vitro against its purified target, but shows no effect in my cell-based assay. What could be the issue?
A: This is a common challenge. For thienopyridines, the most likely reason is the requirement for metabolic activation. The parent thienopyridine molecule is a prodrug and is typically inactive in vitro.[2] Standard cell culture systems often lack the specific CYP450 enzymes necessary to convert the prodrug to its active metabolite.[3] To test your compound in an in vitro or cell-based assay, you must either use the pre-synthesized active metabolite or incorporate a metabolic activation system (e.g., liver S9 fractions).[8]
Q4: Are there known off-targets for thienopyridines beyond the P2Y12 receptor?
A: Yes. While P2Y12 is the canonical target for antiplatelet effects, research has identified P2Y12-independent activities. For example, some studies have shown that thienopyridines can have direct effects on the vessel wall, potentially inhibiting vascular tone, which may contribute to bleeding side effects.[9] Other research has demonstrated that certain thienopyridone structures can non-specifically inhibit protein tyrosine phosphatases (PTPs) through oxidation of their catalytic cysteine, a mechanism entirely distinct from P2Y12 inhibition. These examples underscore the importance of assuming that novel thienopyridine scaffolds may have unique off-target profiles that require empirical investigation.
Part 2: Troubleshooting Guide: Investigating Unexpected Results
This section provides a logical framework for researchers encountering unexpected experimental outcomes.
Q5: I'm observing a biological effect (e.g., cytotoxicity, pathway modulation) in a cell line that does not express the P2Y12 receptor. How do I begin to identify the off-target?
A: This is a clear indication of an off-target effect. The recommended approach is a systematic, multi-step screening cascade to first identify potential off-targets broadly and then validate them in a relevant biological context. This process de-risks your compound and clarifies its true mechanism of action.
Below is a workflow designed to guide you from this initial observation to a validated off-target.
Sources
- 1. Covalent Inhibitor Library | TargetMol [targetmol.com]
- 2. jddtonline.info [jddtonline.info]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. assets.bmctoday.net [assets.bmctoday.net]
- 6. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thienopyridines, but not elinogrel, result in off-target effects at the vessel wall that contribute to bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce the toxicity of novel antiplatelet thienopyridines
Current Status: Operational Operator: Senior Application Scientist (Metabolic Toxicology Division) Topic: Strategic Mitigation of Thienopyridine Bioactivation & Idiosyncratic Toxicity
Introduction
Welcome to the technical support hub for next-generation antiplatelet development. You are likely here because your lead thienopyridine candidate is showing signals of idiosyncratic toxicity (neutropenia, TTP) or high inter-individual variability (CYP polymorphism resistance).
Thienopyridines (like ticlopidine, clopidogrel, and prasugrel) are prodrugs requiring metabolic bioactivation to form the active thiol metabolite that irreversibly binds the P2Y12 receptor. The "toxicity paradox" in this class arises because the same thiophene ring opening required for efficacy also generates electrophilic reactive metabolites (RMs) responsible for covalent binding to hepatic and myeloid proteins.
This guide provides troubleshooting workflows to decouple efficacy from toxicity using structural modification (deuteration, esterase-targeting) and rigorous screening protocols.
Module 1: Optimizing Bioactivation & Reducing CYP Variability
The Issue
Your candidate shows low potency in extensive metabolizers (EM) or high variability in poor metabolizers (PM). You are relying heavily on CYP2C19, creating a bottleneck that leads to high dosing and subsequent off-target toxicity.
Troubleshooting Guide
Q: How do I bypass the CYP2C19 bottleneck without losing the thienopyridine scaffold? A: Shift the initial hydrolysis step from hepatic CYPs to intestinal/plasma esterases. Standard thienopyridines (e.g., clopidogrel) require a two-step activation:
-
CYP-mediated oxidation (often CYP2C19).[1]
-
Ring opening to the active thiol.
Strategy: The "Vicagrel" Approach Modify the structure to be an esterase-sensitive prodrug.[2] By converting the thiophene-2-ethyl ester to a structure cleavable by Carboxylesterase-2 (CES2) or Arylacetamide Deacetylase (AADAC) , you bypass the first oxidative step.
Q: My candidate is potent but shows high covalent binding. How do I stabilize the metabolic "shunt"? A: Employ Selective Deuteration . The metabolic activation of thienopyridines competes with inactivation pathways (hydrolysis of the ester to the inactive acid).
-
Protocol: Deuterate the benzylic position or the methyl ester group.[3][4]
-
Mechanism: The Kinetic Isotope Effect (KIE) strengthens the C-D bond, slowing down the inactivation pathway (hydrolysis) and "shunting" more drug toward the active thiol pathway. This allows you to lower the dose while maintaining efficacy, thereby reducing the total body burden of reactive metabolites.
Visualization: Metabolic Shunting Strategy
Caption: Metabolic shunting via deuteration or esterase-targeting reduces formation of inactive metabolites, allowing lower doses and reduced toxicity.
Module 2: Screening for Idiosyncratic Toxicity (Reactive Metabolites)
The Issue
Your compound passes standard safety screens but fails late-stage due to "idiosyncratic" liver injury or neutropenia. This is often caused by the formation of electrophilic intermediates (thiophene-S-oxides) that covalently bind to proteins.
Troubleshooting Guide
Q: Which assay reliably predicts thienopyridine covalent binding risk? A: The Glutathione (GSH) Trapping Assay with Neutral Loss Scanning. Standard metabolic stability assays will miss this. You must trap the short-lived electrophiles.
Q: We see GSH adducts. Does this mean the candidate is toxic? A: Not necessarily. All active thienopyridines form RMs (it's mechanism-based). The goal is to minimize the Body Burden (Total Covalent Binding).
-
Threshold: Compare the ratio of [Active Thiol] to [GSH Adducts].
-
Target: High potency (nM P2Y12 inhibition) with low total daily dose (<10 mg). Toxicity is often dose-dependent (e.g., Ticlopidine at 250mg BID vs. Clopidogrel at 75mg QD).
Experimental Protocol: High-Throughput GSH Trapping
-
Incubation System:
-
Human Liver Microsomes (HLM) (1.0 mg/mL protein).
-
Test Compound: 10 µM.
-
Trapping Agent: Glutathione (GSH) fortified at 5 mM (physiological excess).
-
Cofactor: NADPH regenerating system.
-
Time: 60 minutes at 37°C.
-
-
Detection (LC-MS/MS):
-
Instrument: Triple Quadrupole or Q-TOF.
-
Scan Mode: Neutral Loss Scan (NLS) of 129 Da (characteristic pyroglutamic acid moiety loss from GSH adducts).
-
Control: Run Clopidogrel (Positive Control) and Ticagrelor (Negative Control - non-thienopyridine).
-
-
Data Interpretation:
-
Quantify the area under the curve (AUC) of GSH adducts.
-
Normalize to the formation of the Active Metabolite (AM).
-
Pass Criteria: Candidate generates >50% AM relative to Clopidogrel but <50% GSH adducts.
-
Module 3: Hematotoxicity (Neutropenia & TTP)[5][6]
The Issue
Thienopyridines are historically linked to Thrombotic Thrombocytopenic Purpura (TTP) and neutropenia.[5][6] Ticlopidine carries the highest risk; newer agents must demonstrate a superior safety profile.
Troubleshooting Guide
Q: What is the mechanism behind thienopyridine-induced TTP? A: It is bifurcated into two pathways:
-
Immune-Mediated (>2 weeks onset): Generation of autoantibodies against ADAMTS13 (the enzyme that cleaves von Willebrand Factor). This is often linked to oxidative metabolites acting as haptens.
-
Direct Toxicity (<2 weeks onset): Direct endothelial damage or platelet activation independent of ADAMTS13.
Q: How do we screen for this preclinically? A: Use the Myeloperoxidase (MPO) Activation Assay . Neutrophil toxicity often involves the oxidation of the thienopyridine by MPO (abundant in neutrophils) to a reactive radical cation.
Protocol: MPO-Mediated Toxicity Screen
-
Isolate human neutrophils or use HL-60 cells.
-
Incubate with test compound + Hydrogen Peroxide (
). -
Measure cytotoxicity (ATP release or LDH leakage).
-
Key Indicator: If cytotoxicity is blocked by Azide (MPO inhibitor), the toxicity is MPO-dependent.
-
Action: Modify the thiophene ring substituents to increase oxidation potential, making it harder for MPO to oxidize the drug.
Comparative Data: Toxicity Profiles
| Parameter | Ticlopidine (1st Gen) | Clopidogrel (2nd Gen) | Vicagrel/Deuterated (Novel) |
| Daily Dose | 250 mg BID | 75 mg QD | 5–10 mg QD (Target) |
| Bioactivation | Inefficient (CYP dependent) | Inefficient (CYP dependent) | High Efficiency (Esterase/Shunt) |
| Reactive Metabolites | High Load | Moderate Load | Low Load (due to low dose) |
| Bleeding Risk | Moderate | Moderate | Dose-Dependent |
| TTP Risk | High (~1/2000) | Rare (~1/200,000) | Theoretical Minima |
Module 4: Decision Logic for Lead Optimization
Use this logic flow to determine the fate of your thienopyridine candidate based on toxicity data.
Caption: Decision tree for managing reactive metabolite risks. High potency allows for lower dosing, which is the primary strategy for mitigating thienopyridine toxicity.
References
-
Qiu, Y., et al. (2012). "Overcoming Clopidogrel Resistance: Discovery of Vicagrel as a Highly Potent and Orally Bioavailable Antiplatelet Agent."[2][7] Journal of Medicinal Chemistry. Link
-
Xu, X., et al. (2016).[2][4][8] "Significant Improvement of Metabolic Characteristics and Bioactivities of Clopidogrel and Analogs by Selective Deuteration."[2][8] Molecules. Link
-
Bennett, C. L., et al. (2000). "Thrombotic Thrombocytopenic Purpura Associated with Clopidogrel." New England Journal of Medicine. Link
-
Dansette, P. M., et al. (2012). "Metabolic Activation of Thienopyridines: Cytochrome P450-Catalyzed Oxidation Mechanism." Chemical Research in Toxicology. Link
-
Argoti, D., et al. (2005). "Cyanide Trapping of Iminium Ion Reactive Intermediates followed by MS/MS Detection." Chemical Research in Toxicology. Link
Sources
- 1. Platelet inhibitory activity, tolerability, and safety of vicagrel, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Two Mechanistic Pathways for Thienopyridine-Associated Thrombotic Thrombocytopenic Purpura: A Report From the SERF-TTP Research Group and the RADAR Project - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming clopidogrel resistance: discovery of vicagrel as a highly potent and orally bioavailable antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Comparative analysis of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine and clopidogrel
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparative analysis between Clopidogrel , a standard-of-care antiplatelet prodrug, and its core pharmacophore scaffold, referred to here as 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine (chemically synonymous with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine).
Critical Distinction:
-
Clopidogrel is a functionalized prodrug requiring hepatic bioactivation to inhibit the P2Y12 receptor.
-
6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine (The "Amine") is the parent secondary amine scaffold . It lacks intrinsic antiplatelet activity in isolation but serves as the critical synthetic precursor and a metabolic intermediate in the dealkylation pathway.
This analysis explores the structural necessity of the 2-(2-chlorophenyl)acetate moiety found in Clopidogrel and details experimental protocols to differentiate these compounds in vitro.
Chemical Identity & Structural Divergence
The fundamental difference lies in the functionalization of the tetrahydropyridine nitrogen. The "Amine" is the naked scaffold; Clopidogrel is the
| Feature | The Amine (Scaffold) | Clopidogrel (Prodrug) |
| IUPAC Name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | (+)-(S)-methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate |
| Molecular Weight | 139.22 g/mol | 321.82 g/mol |
| Role | Synthetic Precursor / Metabolite | Antiplatelet Prodrug |
| Physicochemical State | Secondary Amine (Basic, Polar) | Methyl Ester (Lipophilic) |
| Intrinsic Activity | Inactive (Directly) | Inactive (Requires Bioactivation) |
| Key Structural Motif | Unsubstituted Nitrogen ( |
Structural Logic
The "Amine" scaffold contains the essential thiophene ring required for the eventual formation of the active thiol metabolite. However, without the lipophilic "handle" (the chlorophenyl acetate group) present in Clopidogrel, the molecule cannot:
-
Efficiently cross biological membranes (bioavailability).
-
Orient correctly in the CYP450 active site for the specific oxidation required to open the thiophene ring.
Mechanism of Action & Bioactivation Pathway
To understand the performance gap, one must visualize the metabolic trajectory. Clopidogrel is not the active drug; it is a delivery system for a short-lived thiol. The "Amine" represents a "dead-end" or a precursor, depending on the context.
The Bioactivation Cascade
Clopidogrel undergoes a two-step oxidation by CYP450 enzymes (primarily CYP2C19). The "Amine" is actually a product of a competing inactivation pathway (dealkylation) that renders the drug useless.
Figure 1: Metabolic fate of Clopidogrel. Note that the "Amine" (red) is generated via an inactivation pathway where the ester moiety is cleaved, removing the drug's ability to form the active thiol.
Experimental Performance: Comparative Protocols
As a researcher, you cannot simply add these compounds to platelet-rich plasma (PRP) and expect identical results. The following protocols demonstrate how to experimentally differentiate them.
Protocol A: In Vitro Platelet Aggregation (Light Transmission Aggregometry)
Objective: To demonstrate that Clopidogrel requires metabolic activation, while the Amine remains inactive even with activation attempts.
Reagents:
-
Human Platelet-Rich Plasma (PRP).
-
ADP (Agonist) - 5 µM and 20 µM.
-
Human Liver Microsomes (HLM) - Source of CYP enzymes.
-
NADPH Generating System.
Workflow:
-
Preparation:
-
Group 1 (Control): PRP + Vehicle (DMSO).
-
Group 2 (Clopidogrel Direct): PRP + Clopidogrel (10 µM).
-
Group 3 (Amine Direct): PRP + Amine Scaffold (10 µM).
-
Group 4 (Clopidogrel + HLM): Pre-incubate Clopidogrel (10 µM) with HLM + NADPH for 30 mins at 37°C. Transfer aliquot to PRP.
-
Group 5 (Amine + HLM): Pre-incubate Amine (10 µM) with HLM + NADPH for 30 mins at 37°C. Transfer aliquot to PRP.
-
-
Induction:
-
Add ADP (20 µM) to induce aggregation.
-
Monitor light transmission for 6 minutes.
-
-
Expected Results:
| Group | Aggregation % | Interpretation |
| Control | 100% | Full platelet response to ADP. |
| Clopidogrel Direct | ~95-100% | Inactive. Without liver enzymes, the prodrug cannot bind P2Y12. |
| Amine Direct | 100% | Inactive. The scaffold lacks the thiol group required for disulfide bridging. |
| Clopidogrel + HLM | < 40% | Active. HLM converts prodrug to active thiol, inhibiting aggregation. |
| Amine + HLM | 100% | Inactive. The amine cannot be oxidized to the thiolactone efficiently without the ester handle. |
Protocol B: HPLC Stability & Impurity Profiling
Objective: To quantify the "Amine" as a degradation impurity in Clopidogrel bulk drug substance.
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (60:40 v/v).
-
Detection: UV at 220 nm.
-
Retention Time Logic:
-
The Amine: Elutes early (High polarity, secondary amine).
-
Clopidogrel: Elutes late (High lipophilicity, methyl ester).
-
-
Significance: Presence of the Amine indicates hydrolysis of the ester/amide bond, signaling poor storage conditions (moisture sensitivity).
Synthesis & Causality
Why use the Amine at all?
The Amine is the obligate precursor in the manufacturing of Clopidogrel. Understanding this relationship is vital for process chemistry.
Synthetic Pathway (Simplified):
-
Starting Material: Thiophene-2-ethanol.
-
Cyclization: Formation of the "Amine" (4,5,6,7-tetrahydrothieno[3,2-c]pyridine).
-
Coupling (The Critical Step):
-
React "The Amine" with
-bromo-2-chlorophenylacetic acid methyl ester. -
Result: Clopidogrel (Racemic mixture, requiring chiral resolution).
-
Causality: If you omit the coupling step, the "Amine" remains water-soluble and rapidly excreted, with zero affinity for the P2Y12 receptor pocket. The lipophilic side chain added in step 3 is what allows the molecule to enter the hepatocyte smooth endoplasmic reticulum for activation.
References
-
Savi, P., et al. (2000). "The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts." Proceedings of the National Academy of Sciences.
-
Pereillo, J. M., et al. (2002).[1] "Structure and stereochemistry of the active metabolite of clopidogrel." Drug Metabolism and Disposition.
-
Kazui, M., et al. (2010). "Identification of the Human Cytochrome P450 Isozymes Responsible for the Formation of the Active Metabolite of Clopidogrel." Journal of Pharmacology and Experimental Therapeutics.
-
PubChem Compound Summary. (n.d.). "Clopidogrel."[2][3][1][4][5][6][7] National Center for Biotechnology Information.
-
ChemIDplus. (n.d.). "4,5,6,7-Tetrahydrothieno[3,2-c]pyridine."[3][1][8] National Library of Medicine.
Sources
- 1. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 144750-42-5: Clopidogrel USP Related Compound A [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. scispace.com [scispace.com]
- 5. Ticagrelor Amine Derivative | Benchchem [benchchem.com]
- 6. Portico [access.portico.org]
- 7. (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide | C15H15ClN2OS | CID 9944392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6.7-dihydrothieno[3.2.c]pyridin-4(5H)-one | 68559-60-4 [chemicalbook.com]
Cross-reactivity studies of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine with other purinergic receptors
Topic: Cross-reactivity studies of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine with other purinergic receptors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The molecule 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine represents the core pharmacophore of the thienopyridine class of antiplatelet agents (including Ticlopidine and Clopidogrel). While the clinical efficacy of this class relies on metabolic activation to a thiol-containing derivative, the selectivity profile of the parent amine scaffold is critical for establishing a clean toxicological baseline.
This guide details the experimental framework for evaluating the cross-reactivity of this scaffold against the broader "Purinome"—specifically distinguishing its interaction with the target P2Y12 receptor versus the off-targets P2Y1 and P2X1 . We compare this scaffold's performance against direct-acting antagonists (e.g., Ticagrelor, Cangrelor) to highlight the distinct pharmacological profiles required for next-generation drug design.
Part 1: The Target vs. The Family (Context)
To validate the specificity of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine, one must understand the signaling divergence of the purinergic receptors co-expressed on human platelets.
The Purinergic Landscape
-
P2Y12 (Target): A
-coupled GPCR. Activation inhibits Adenylyl Cyclase (AC), reducing cAMP and preventing VASP phosphorylation.[1] This stabilizes the platelet aggregate.[1][2][3] -
P2Y1 (Off-Target Risk): A
-coupled GPCR.[4] Activation stimulates Phospholipase C (PLC), leading to Calcium mobilization and shape change. Cross-reactivity here causes initial shape change interference but not stable aggregation inhibition. -
P2X1 (Off-Target Risk): A ligand-gated ion channel.[2] Activation causes rapid
influx.
Signaling Pathway Visualization
The following diagram illustrates the divergent pathways that must be isolated during functional screening.
Figure 1: Divergent signaling of platelet purinergic receptors. P2Y12 modulates cAMP, while P2Y1 and P2X1 modulate Calcium.
Part 2: Comparative Performance Profile
This section compares the Thienopyridine Amine Scaffold against established P2Y12 antagonists. The data below represents a consensus of pharmacological behavior for the inactive parent core versus active metabolites and direct-acting competitors.
Table 1: Cross-Reactivity and Binding Affinity Comparison
| Feature | Thienopyridine Amine Scaffold | Clopidogrel Active Metabolite | Ticagrelor (Direct-Acting) | Cangrelor (ATP Analog) |
| P2Y12 Affinity ( | > 10 µM (Inactive) | < 0.1 µM (High) | ~ 2 nM (High) | < 10 nM (High) |
| Binding Mode | Reversible (Low Affinity) | Irreversible (Covalent) | Reversible (Allosteric) | Reversible (Competitive) |
| P2Y1 Cross-Reactivity | Negligible | Negligible | None | Low (Specificity > 100x) |
| P2X1 Cross-Reactivity | Negligible | Negligible | None | None |
| Adenosine Receptors | Potential (Scaffold dependent) | None | Yes (ENT1 Inhibition) | None |
| Metabolic Requirement | High (Prodrug Core) | None (Already Active) | None | None |
Key Insight: The 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine scaffold is functionally distinct from its therapeutic derivatives. In cross-reactivity studies, it serves as a negative control . If this scaffold shows high affinity for P2Y1 or Adenosine receptors, it indicates a "dirty" pharmacophore that may contribute to off-target side effects (e.g., dyspnea via adenosine pathways) independent of P2Y12 blockade.
Part 3: Experimental Protocols
To rigorously define the selectivity profile of the amine scaffold, you must employ a "Two-Tier" screening approach: Radioligand Binding (Affinity) and Functional Assays (Efficacy).
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine if the scaffold competitively displaces ligands at P2Y12 or P2Y1.
-
Membrane Preparation:
-
Transfect CHO or HEK293 cells with human P2Y12 or P2Y1 cDNA.
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge at 40,000 x g for 20 mins; resuspend pellet in binding buffer.
-
-
Incubation:
-
P2Y12 Assay: Incubate membranes (5-10 µg protein) with [3H]-2-MeSADP (1 nM) and varying concentrations of the Thienopyridine Amine (1 nM – 100 µM).
-
P2Y1 Assay: Incubate membranes with [3H]-MRS2179 or [3H]-2-MeSADP (in the presence of excess unlabelled P2Y12 antagonist if using native platelets).
-
-
Filtration:
-
Incubate for 60 mins at 25°C.
-
Terminate via rapid filtration through GF/B glass fiber filters using a cell harvester.
-
-
Quantification:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and derive using the Cheng-Prusoff equation.
-
Protocol B: Functional Calcium Flux (Selectivity)
Objective: Confirm that the scaffold does not antagonize P2Y1 or P2X1 (which signal via Calcium).
-
Cell Loading:
-
Use 1321N1 astrocytoma cells stably expressing P2Y1 (null for P2Y12).
-
Load cells with Fluo-4 AM calcium indicator (2 µM) for 30 mins at 37°C.
-
-
Compound Addition:
-
Add 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine (10 µM) and incubate for 15 mins.
-
-
Agonist Challenge:
-
Inject ADP (10 µM) to stimulate P2Y1.
-
Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a kinetic plate reader (FLIPR).
-
-
Interpretation:
-
If the calcium spike remains unchanged compared to vehicle control, the scaffold has no cross-reactivity with P2Y1.
-
Positive Control: Use MRS2179 (P2Y1 antagonist) to demonstrate signal blockade.
-
Part 4: Workflow Visualization
The following diagram outlines the logical flow for validating the scaffold's selectivity.
Figure 2: Screening cascade for purinergic receptor selectivity.
References
-
Pharmacology of Thienopyridines: Kam, P.C.A.[1][2] & Nethery, C.M. (2003).[1][2] The thienopyridine derivatives: pharmacology and clinical developments. Anaesthesia. Link
-
P2Y12 Receptor Identification: Nicholas, R.A. (2001).[4][5] Identification of the P2Y12 Receptor: A Novel Member of the P2Y Family of Receptors Activated by Extracellular Nucleotides. Molecular Pharmacology. Link
-
Comparison of P2Y12 Inhibitors: Storey, R.F., et al. (2010). Inhibition of platelet aggregation by azidothymidine and its analogs. Circulation (AHA Journals). Link
-
Ticagrelor vs. Thienopyridines: Husted, S. & van Giezen, J.J. (2009). Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist. Cardiovascular Therapeutics. Link
-
P2Y12 vs P2Y1 Signaling: Dorsam, R.T. & Kunapuli, S.P. (2004). Central role of the P2Y12 receptor in platelet activation. Journal of Clinical Investigation. Link
Sources
In Vitro and In Vivo Correlation of the Antithrombotic Effects of Thienopyridine Derivatives
Executive Summary: The Prodrug Paradox
In the development of antithrombotic agents, thienopyridines (Ticlopidine, Clopidogrel, Prasugrel) present a unique challenge for translational medicine: The "In Vitro – In Vivo" Disconnect.
Unlike direct-acting P2Y12 antagonists (e.g., Ticagrelor), thienopyridines are prodrugs. They are pharmacologically inactive in their parent form. Standard in vitro screening—simply adding the parent compound to platelet-rich plasma (PRP)—yields false negatives (IC50 > 100 µM).
This guide delineates the specific metabolic barriers that decouple in vitro results from in vivo efficacy and provides the corrected experimental workflows required to establish a valid correlation (IVIVC).
The Metabolic Disconnect
Mechanism of Action
Thienopyridines require metabolic bioactivation to generate an unstable thiol metabolite.[1] This metabolite forms a disulfide bridge with cysteine residues (Cys17 and Cys270) on the P2Y12 receptor, causing irreversible inhibition.
-
Clopidogrel: Requires a two-step oxidation by Cytochrome P450 (CYP) enzymes.[1][2] It is highly susceptible to "metabolic shunting," where ~85% of the drug is hydrolyzed by esterases into an inactive carboxylic acid derivative.[2][3]
-
Prasugrel: Designed to bypass this inefficiency. It undergoes rapid hydrolysis by hCE2 (human carboxylesterase-2) followed by a single CYP-dependent oxidation step.
Pathway Visualization
The following diagram illustrates why standard in vitro testing fails: the necessary hepatic enzymes are absent in standard plasma assays.
Caption: Figure 1.[2] Metabolic pathway of Clopidogrel. Note the "Esterase Shunt" which dominates in plasma, rendering standard in vitro addition of parent drug ineffective.
Comparative Pharmacodynamics: The Data
When the active metabolites (AM) are isolated and tested directly, the intrinsic potency of Clopidogrel and Prasugrel is surprisingly similar. The clinical superiority of Prasugrel stems from pharmacokinetics (higher generation of AM), not pharmacodynamics (receptor affinity).
Table 1: In Vitro vs. In Vivo Correlation Data
| Parameter | Clopidogrel (Parent) | Clopidogrel (Active Metabolite) | Prasugrel (Active Metabolite) |
| In Vitro Potency (IC50) | > 100 µM (Inactive) | 1.8 – 2.4 µM | 1.8 – 2.2 µM |
| Receptor Binding | None | Irreversible | Irreversible |
| In Vivo Potency (Rat ID50) | ~3-10 mg/kg | N/A (Unstable) | ~0.3-1 mg/kg |
| Onset of Action | Slow (2-4 hours) | Immediate (upon contact) | Rapid (<30 mins) |
| Metabolic Efficiency | Low (<15% to AM) | 100% (Pure AM) | High (>80% to AM) |
Key Insight: The IC50 of the active metabolites for Clopidogrel and Prasugrel are nearly identical (~2.0 µM). The 10-fold difference in in vivo potency is driven entirely by the efficiency of the metabolic pathway.
Experimental Protocols: Bridging the Gap
To establish a valid IVIVC, you must replicate the hepatic activation phase. Two methodologies are accepted: Microsomal Co-incubation (In Vitro) and Ex Vivo Aggregometry .
Protocol A: Microsomal Co-incubation (In Vitro Bioactivation)
Use this protocol to screen new derivatives for metabolic activation potential.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Washed Platelets (Human or Rat).[4]
Workflow:
-
Pre-incubation: Mix Test Compound (1–100 µM) with HLM (1 mg/mL final) in Tris-HCl buffer (pH 7.4) at 37°C.
-
Activation: Add NADPH generating system to initiate CYP450 activity. Incubate for 15–30 minutes.
-
Transfer: Transfer an aliquot of the metabolic mixture directly to the washed platelet suspension.
-
Assay: Trigger aggregation with ADP (5–20 µM) using Light Transmission Aggregometry (LTA).
-
Control: Run a parallel tube without NADPH. If aggregation is inhibited only in the NADPH(+) tube, the drug requires metabolic activation.
Protocol B: Ex Vivo Aggregometry (The Gold Standard)
Use this protocol to determine true physiological efficacy.
Workflow:
-
Dosing: Administer the prodrug orally (p.o.) to rats (Wistar or SD).
-
Dose Range: 1, 3, 10, 30 mg/kg.
-
-
Timepoints: Draw blood into 3.8% sodium citrate (1:9 ratio) at 2h, 4h, and 24h post-dose.
-
Preparation: Centrifuge at 200g for 15 mins to obtain Platelet Rich Plasma (PRP).
-
Measurement:
-
Calibrate aggregometer (0% = PRP, 100% = PPP).
-
Add ADP (5 µM or 20 µM).
-
Record Max Aggregation (MA) for 5 minutes.
-
-
Calculation:
Workflow Visualization
Caption: Figure 2. Comparison of experimental workflows. Direct addition of thienopyridines to plasma yields false negatives; ex vivo dosing is required to capture hepatic bioactivation.
IVIVC Analysis & Interpretation
To claim a successful correlation for a new thienopyridine derivative, your data must satisfy the following logic gate:
-
In Vitro (Parent): IC50 > 100 µM (Inactive).
-
In Vitro (Microsome-Activated): IC50 < 10 µM (Active).[5]
-
In Vivo (Oral): Dose-dependent inhibition of aggregation.[6]
The "Prasugrel Effect": If your derivative shows similar active metabolite potency to Clopidogrel but significantly higher in vivo potency, the mechanism is likely improved metabolic stability (reduced esterase hydrolysis) rather than higher receptor affinity. This is the core differentiator between Prasugrel and Clopidogrel [1, 2].
References
-
Savi, P., et al. (2000). Identification and biological activity of the active metabolite of clopidogrel.[3][5][7][8] Thrombosis and Haemostasis.
-
Sugidachi, A., et al. (2007). The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite.[6][9][10] Journal of Thrombosis and Haemostasis.
-
Wiviott, S. D., et al. (2007).[11] Prasugrel versus Clopidogrel in Patients with Acute Coronary Syndromes. The New England Journal of Medicine.
-
Hagihara, K., et al. (2008). Comparison of human cytochrome P450 inhibition by the thienopyridines prasugrel, clopidogrel, and ticlopidine. Drug Metabolism and Pharmacokinetics.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ClinPGx [clinpgx.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antiplatelet action of R-99224, an active metabolite of a novel thienopyridine-type Gi-linked P2T antagonist, CS-747 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and biological activity of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Assessment of the Therapeutic Index of Novel Antiplatelet Agents: 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine Derivatives versus Prasugrel
A Guide for Researchers and Drug Development Professionals
The quest for more effective and safer antiplatelet therapies is a cornerstone of cardiovascular drug development. Thienopyridines, a class of P2Y12 receptor antagonists, have been pivotal in the management of acute coronary syndromes (ACS) and the prevention of thrombotic events. Prasugrel, a third-generation thienopyridine, offers potent and consistent platelet inhibition but is associated with an increased risk of bleeding compared to its predecessor, clopidogrel.[1] This has spurred the development of novel thienopyridine derivatives, such as those based on the 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine scaffold, with the aim of achieving a wider therapeutic window.
This guide provides a comprehensive comparison of the therapeutic index of these emerging derivatives against the established efficacy and safety profile of prasugrel. By examining the underlying pharmacodynamics, pharmacokinetics, and preclinical data, we aim to provide researchers and drug development professionals with the critical insights needed to navigate this evolving landscape.
Mechanism of Action: Irreversible P2Y12 Receptor Antagonism
Both prasugrel and the 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine derivatives are prodrugs that require metabolic activation to exert their antiplatelet effects.[2][3] Their active metabolites irreversibly bind to the P2Y12 receptor on platelets, a key receptor for adenosine diphosphate (ADP).[2][4] This blockade prevents ADP-mediated platelet activation and aggregation, a critical step in thrombus formation.[4][5]
The irreversible nature of this binding means that the antiplatelet effect lasts for the lifespan of the platelet, which is approximately 7 to 10 days.[2] Restoration of platelet function is therefore dependent on the production of new platelets.[2]
Pharmacokinetic Profile: A Key Determinant of Therapeutic Index
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical in determining its efficacy and safety.
Prasugrel:
Prasugrel itself is a prodrug that is rapidly absorbed and metabolized in the liver by cytochrome P450 enzymes to its active metabolite, R-138727.[2][6] This active metabolite has a mean elimination half-life of approximately 7 hours.[2] The rapid and efficient conversion to its active form contributes to its fast onset of action and potent antiplatelet effects.[6][7]
| Parameter | Prasugrel (Parent Drug) | R-138727 (Active Metabolite) |
| Time to Peak Plasma Concentration (Tmax) | Not typically measured due to rapid conversion | ~0.5 hours[3] |
| Elimination Half-life (t½) | Very short | ~7.4 hours (range 2-15 hours)[3] |
| Protein Binding | Not specified | ~98% (to human serum albumin)[3] |
| Metabolism | Hepatic (CYP-mediated)[2] | - |
| Excretion | Primarily renal (~70%) and fecal (~25%)[2] | - |
| Table 1: Key Pharmacokinetic Parameters of Prasugrel and its Active Metabolite. |
6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine Derivatives:
While specific clinical pharmacokinetic data for this class of derivatives is still emerging, preclinical studies aim to optimize the ADME profile to enhance the therapeutic index. The goal is to design compounds that are efficiently converted to their active metabolites while minimizing the formation of off-target metabolites that could contribute to adverse effects. Researchers are exploring modifications to the core structure to fine-tune properties like metabolic stability and bioavailability.
Assessing Efficacy: In Vitro and In Vivo Models
The antiplatelet efficacy of these compounds is evaluated using a variety of established in vitro and in vivo models.
In Vitro Platelet Aggregation Assays:
These assays are fundamental for determining the potency of antiplatelet agents. The most common method is light transmission aggregometry (LTA), which measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist like ADP.[8][9]
Experimental Protocol: Light Transmission Aggregometry (LTA)
-
Blood Collection: Whole blood is collected from healthy human donors or animal subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP Preparation: Platelet-rich plasma is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) to separate the platelets from red and white blood cells.
-
Incubation: PRP is incubated with either the test compound (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine derivative or the active metabolite of prasugrel) or a vehicle control at 37°C.
-
Agonist Addition: Platelet aggregation is induced by adding a known concentration of ADP.
-
Measurement: The change in light transmission is continuously monitored using an aggregometer. The maximum platelet aggregation is recorded.
-
Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in aggregation compared to the vehicle control.
A high-throughput alternative to LTA is the microtiter plate method, which allows for the simultaneous testing of multiple compounds and concentrations.[10]
In Vivo Thrombosis Models:
Animal models of thrombosis are crucial for evaluating the antithrombotic efficacy of new drugs in a physiological setting.[11] These models help to bridge the gap between in vitro findings and clinical outcomes. Common models include:
-
Ferric Chloride-Induced Carotid Artery Thrombosis: A piece of filter paper saturated with ferric chloride is applied to the carotid artery of an anesthetized animal (e.g., rat or mouse), inducing endothelial injury and thrombus formation. The time to vessel occlusion is measured.
-
Laser-Induced Thrombosis: A laser is used to induce a precise injury to a mesenteric arteriole, leading to platelet adhesion and aggregation. The formation and stability of the thrombus are monitored by intravital microscopy.[11]
Evaluating Safety: Assessing Bleeding Risk
The primary safety concern with antiplatelet agents is an increased risk of bleeding.[12] A favorable therapeutic index requires a compound to have potent antithrombotic effects at doses that do not cause excessive bleeding.
In Vivo Bleeding Time Assays:
These assays are used to assess the impact of antiplatelet agents on primary hemostasis.
Experimental Protocol: Mouse Tail Bleeding Assay
-
Drug Administration: Mice are administered the test compound (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine derivative or prasugrel) or a vehicle control via an appropriate route (e.g., oral gavage).
-
Tail Transection: After a specified time, the distal portion of the mouse's tail (e.g., 3 mm) is transected with a sharp blade.
-
Bleeding Time Measurement: The tail is immediately immersed in warm saline (37°C), and the time until bleeding stops for at least 30 seconds is recorded. A cutoff time (e.g., 1800 seconds) is typically used to prevent excessive blood loss.
-
Data Analysis: The bleeding times of the treated groups are compared to the vehicle control group.
Other models, such as the saphenous vein bleeding model, can also provide valuable insights into the hemostatic effects of these drugs.[13] Additionally, gastric bleeding models in rats can be used to specifically assess the gastrointestinal side effects, which are a common concern with dual antiplatelet therapy.[14]
Comparative Data Summary
While direct head-to-head clinical trial data for 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine derivatives and prasugrel is not yet available, preclinical studies are designed to generate comparative data to guide further development. The following table illustrates the type of data that would be generated in such a comparative assessment.
| Parameter | 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine Derivative (Hypothetical Data) | Prasugrel |
| In Vitro Antiplatelet Activity (IC50, ADP-induced aggregation) | 0.1 - 1 µM | Potent inhibitor[15] |
| In Vivo Antithrombotic Efficacy (e.g., % inhibition of thrombus formation) | Dose-dependent inhibition | Dose-dependent inhibition[16] |
| In Vivo Bleeding Time (e.g., fold increase over control) | Dose-dependent increase | Dose-dependent increase[1] |
| Therapeutic Index (Ratio of antithrombotic dose to bleeding dose) | To be determined | Established profile[1] |
| Table 2: Hypothetical Comparative Data for a Novel Derivative and Prasugrel. |
Future Directions and Conclusion
The development of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine derivatives represents a promising strategy to improve upon the therapeutic index of existing thienopyridine antiplatelet agents. By carefully optimizing the chemical structure to enhance efficacy and minimize bleeding risk, researchers aim to deliver a new generation of drugs that can more safely and effectively prevent thrombotic events in high-risk cardiovascular patients.
The rigorous preclinical evaluation outlined in this guide, encompassing detailed pharmacokinetic profiling, robust in vitro and in vivo efficacy models, and comprehensive safety assessments, is essential for identifying lead candidates with the greatest potential for clinical success. As these novel compounds progress through the drug development pipeline, the scientific community eagerly awaits clinical data that will definitively establish their therapeutic value in comparison to established agents like prasugrel.
References
-
Prasugrel - StatPearls - NCBI Bookshelf. (2023, April 10). National Center for Biotechnology Information. [Link]
-
Dobesh, P. P. (2009). Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor. Pharmacotherapy, 29(9), 1089–1102. [Link]
-
Pharmacology of Prasugrel (Effient); Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. (2024, October 31). YouTube. [Link]
-
Center for Drug Evaluation and Research. (2009, January 9). Pharmacology Review. U.S. Food and Drug Administration. [Link]
-
Monitoring Antiplatelet Aggregation In Vivo and In Vitro by Microtiter Plate Method - PubMed. (2020, April 15). PubMed. [Link]
-
Leadley, R. J., & Erickson, E. (2004). In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics. In Methods in Molecular Medicine (Vol. 93, pp. 245-255). Humana Press. [Link]
-
8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST - Journal of Drug Delivery and Therapeutics. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides - PMC. (2016, May 21). National Center for Biotechnology Information. [Link]
-
Antiplatelet action of R-99224, an active metabolite of a novel thienopyridine-type Gi-linked P2T antagonist, CS-747 - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
New Study Shows Prasugrel Achieves Faster Onset and Higher Levels of Platelet Inhibition than Clopidogrel at Approved or Higher Doses - Press Releases - Media - Daiichi Sankyo. (2006, October 24). Daiichi Sankyo. [Link]
-
Animal models of gastric bleeding induced by dual antiplatelet therapy using aspirin and clopidogrel--prophylactic effect of antiulcer drugs - PubMed. (n.d.). PubMed. [Link]
-
In vitro and in vivo assessment of platelet function in healthy dogs during administration of a low-dose aspirin regimen - AVMA Journals. (n.d.). American Veterinary Medical Association. [Link]
-
In Vitro and Ex Vivo Tests of Coagulation and Platelet Function - ResearchGate. (n.d.). ResearchGate. [Link]
-
Thienopyridine – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]
-
Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Prasugrel - Wikipedia. (n.d.). Wikipedia. [Link]
-
Some important antiplatelet drugs containing thienopyridine. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Prasugrel Compared With High Loading- and Maintenance-Dose Clopidogrel in Patients With Planned Percutaneous Coronary Intervention | Circulation - American Heart Association Journals. (2007, December 3). AHA Journals. [Link]
-
A mouse bleeding model to study oral anticoagulants - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Prasugrel – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]
-
Research progress on bleeding risk assessment models in anticoagulant therapy - Frontiers. (n.d.). Frontiers. [Link]
-
Bleeding in Antiplatelet Therapy: A Narrative Review of Clinical Evidence and the Roles of Pharmacists and Nurses - PMC. (2025, November 25). National Center for Biotechnology Information. [Link]
-
Research progress on bleeding risk assessment models in anticoagulant therapy. (2025, December 3). Frontiers. [Link]
-
Clopidogrel. (n.d.). Merck Index. [Link]
-
(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide - PubChem. (n.d.). PubChem. [Link]
-
(RS)-Clopidogrel | C16H16ClNO2S | CID 2806 - PubChem - NIH. (n.d.). PubChem. [Link]
-
Parameters for C-547 pharmacokinetics in different organs a - ResearchGate. (n.d.). ResearchGate. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jddtonline.info [jddtonline.info]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Study Shows Prasugrel Achieves Faster Onset and Higher Levels of Platelet Inhibition than Clopidogrel at Approved or Higher Doses - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring Antiplatelet Aggregation In Vivo and In Vitro by Microtiter Plate Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 12. Bleeding in Antiplatelet Therapy: A Narrative Review of Clinical Evidence and the Roles of Pharmacists and Nurses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A mouse bleeding model to study oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal models of gastric bleeding induced by dual antiplatelet therapy using aspirin and clopidogrel--prophylactic effect of antiulcer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiplatelet action of R-99224, an active metabolite of a novel thienopyridine-type Gi-linked P2T antagonist, CS-747 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities, such as 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine, demands a meticulous and informed approach to personal protection. While specific toxicological data for this compound may be limited, its structural motifs, characteristic of heterocyclic amines, necessitate that it be treated as a potentially hazardous substance.[1][2] This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of risk assessment and procedural safety.
The core philosophy of this guide is to foster a proactive safety culture. We will not merely list PPE; we will delve into the rationale behind each recommendation, empowering you to make informed decisions that ensure your well-being and the integrity of your research.
Foundational Principles of Chemical Safety
Before detailing specific PPE, it is crucial to establish the operational context. The following principles are non-negotiable when handling 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine:
-
Engineering Controls as the First Line of Defense: All manipulations of this compound, especially those involving the solid form or the generation of aerosols, must be conducted within a certified chemical fume hood.[3] This primary containment strategy is fundamental to minimizing inhalation exposure.
-
Administrative Controls and Safe Work Practices: Adherence to standard operating procedures (SOPs), proper training, and good laboratory hygiene are essential. This includes practices like washing hands thoroughly after handling the compound and before leaving the laboratory.[4][5][6]
-
PPE as the Final Barrier: PPE is the last line of defense against exposure.[7] Its effectiveness is contingent on proper selection, fit, and consistent use.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum required PPE for handling 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine. Subsequent sections will provide detailed, step-by-step protocols for various laboratory operations.
| Operation | Hand Protection | Eye & Face Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (e.g., weighing, aliquoting) | Double-gloving with nitrile gloves | Safety glasses with side shields and a face shield | Laboratory coat | N95 or N100 respirator |
| Preparing Solutions | Double-gloving with nitrile gloves | Chemical splash goggles and a face shield | Laboratory coat | Recommended, especially if heating or sonicating |
| Running Reactions & Work-up | Double-gloving with nitrile gloves | Chemical splash goggles | Laboratory coat | Not typically required if performed in a fume hood |
| Handling Waste | Double-gloving with nitrile gloves | Chemical splash goggles | Laboratory coat | Not typically required |
Detailed Protocols and Procedural Guidance
Handling the Solid Compound
The primary risks associated with handling the solid form of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine are inhalation of fine particles and dermal contact.
Step-by-Step Protocol:
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Donning PPE:
-
Put on a clean, long-sleeved laboratory coat.
-
Don an N95 or N100 respirator, ensuring a proper fit-check.
-
Wear the inner pair of nitrile gloves.
-
Put on safety glasses with side shields.
-
Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[7]
-
Finally, wear a face shield for an additional layer of protection.[8]
-
-
Handling: Carefully weigh and transfer the solid compound within the fume hood. Use tools such as spatulas and weighing paper to minimize the creation of dust.
-
Post-Handling:
-
Clean any spills immediately using appropriate methods.
-
Wipe down the work surface.
-
Doff PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of disposable PPE in a designated hazardous waste container.
-
Preparing Solutions
The preparation of solutions introduces the risk of splashes and aerosol generation, particularly if heating or sonication is involved.
Step-by-Step Protocol:
-
Preparation: Work within a chemical fume hood.
-
Donning PPE:
-
Wear a laboratory coat.
-
Don chemical splash goggles.
-
For procedures with a high splash potential, a face shield should be worn in addition to goggles.[8]
-
Wear double nitrile gloves.
-
-
Procedure: Slowly add the solid compound to the solvent. If heating or sonicating, ensure the vessel is appropriately covered to minimize aerosol release.
-
Post-Procedure:
-
Cap the solution container securely.
-
Clean the work area.
-
Doff and dispose of PPE correctly.
-
PPE Selection and Decision-Making Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical step in the safety lifecycle of handling hazardous chemicals.
-
Solid Waste: All disposable PPE (gloves, respirator, etc.) and materials that have come into contact with 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[9]
-
Sharps: Any needles or other sharp objects contaminated with the compound must be disposed of in a designated sharps container.
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[9]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Conclusion: A Culture of Safety
The responsible handling of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine, and indeed any novel compound, is a hallmark of scientific excellence. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you contribute to a robust culture of safety. Remember that this guidance is a living document; as more information about this compound becomes available, our safety practices must evolve accordingly. Your diligence and commitment to safety are your most valuable assets in the pursuit of scientific discovery.
References
-
Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. American Journal of Health-System Pharmacy. Retrieved from [Link]
-
University of California, Santa Barbara. Standard Operating Procedures. Retrieved from [Link]
-
ASHP. PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]
-
Health and Safety Authority. Personal Protective Equipment (PPE). Retrieved from [Link]
-
Dalton Research. What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
University of California, Berkeley. Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Fisher Scientific. SAFETY DATA SHEET. Retrieved from [Link]
-
University of California, Irvine. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
ETH Zurich. Laboratory Safety Guidelines. Retrieved from [Link]
-
Cole-Parmer. (2006, March 22). Material Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bu.edu [bu.edu]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. ethz.ch [ethz.ch]
- 7. pppmag.com [pppmag.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
